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Lithium 2-(pyridazin-4-yl)acetate Documentation Hub

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  • Product: Lithium 2-(pyridazin-4-yl)acetate
  • CAS: 1217295-84-5

Core Science & Biosynthesis

Foundational

Technical Monograph: Lithium 4-Nitroanilide (C₆H₅LiN₂O₂)

The following technical guide is structured as an advanced monograph for researchers in medicinal chemistry and materials science. It addresses the chemical identity, synthesis, and handling of the compound with the empi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced monograph for researchers in medicinal chemistry and materials science. It addresses the chemical identity, synthesis, and handling of the compound with the empirical formula C₆H₅LiN₂O₂ , identified primarily as Lithium 4-Nitroanilide (and its relevant isomers).

Advanced Organometallic Reagents in Synthetic Medicinal Chemistry

Part 1: Chemical Identity & Structural Analysis

The empirical formula C₆H₅LiN₂O₂ corresponds to the lithium salt of a nitro-substituted aniline or pyridine derivative. In the context of synthetic chemistry and drug development, this most critically refers to Lithium 4-Nitroanilide , a reactive intermediate generated in situ for nucleophilic aromatic substitutions and polymer synthesis.

A secondary, stable isomeric form exists as Lithium 6-aminonicotinate (the lithium salt of Vitamin B3 derivative), which is pharmacologically distinct. This guide focuses on the Lithium 4-Nitroanilide species due to its complexity and requirement for advanced handling protocols.

Physicochemical Profile[1][2]
PropertyDataNotes
IUPAC Name Lithium (4-nitrophenyl)azanideAlso: Lithium 4-nitroanilide
Empirical Formula C₆H₅LiN₂O₂
Molecular Weight 144.06 g/mol Calculated based on standard atomic weights [1].[1]
Appearance Deep Red/Orange SolidHighly colored due to charge delocalization into the nitro group.
Solubility THF, DMSO, HMPAReacts violently with protic solvents (Water, MeOH).
Precursor 4-Nitroaniline (p-Nitroaniline)MW: 138.12 g/mol [2].
Stability Moisture/Air SensitivePyrophoric potential; requires Schlenk line techniques.
Structural Characterization

The structure consists of a benzene ring substituted at the para position with a nitro group (-NO₂) and at the ipso position with a lithiated amine (-NHLi).

Mechanism of Stabilization: Unlike simple lithium amides (e.g., LiNH₂), Lithium 4-Nitroanilide is stabilized by the strong electron-withdrawing nature of the p-nitro group. The negative charge on the nitrogen is delocalized throughout the aromatic system and into the nitro group oxygens, creating a "push-pull" electronic system. This resonance is responsible for the compound's intense color (solvatochromism) and its specific reactivity profile as a "soft" nucleophile compared to non-stabilized lithium amides [3].

Part 2: Synthesis & Experimental Protocols

Warning: Organolithium reagents are pyrophoric and react violently with moisture. All protocols must be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.[2]

Synthesis Workflow: Deprotonation Strategy

The generation of C₆H₅LiN₂O₂ is achieved via the deprotonation of 4-nitroaniline using a strong base, typically n-Butyllithium (n-BuLi) or Lithium Hydride (LiH).

Protocol: In-Situ Generation of Lithium 4-Nitroanilide
  • Preparation of Glassware:

    • Flame-dry a 100 mL two-neck Schlenk flask under vacuum.

    • Backfill with Argon (repeat 3x).

    • Equip with a magnetic stir bar and a rubber septum.

  • Solvent Preparation:

    • Obtain anhydrous Tetrahydrofuran (THF) from a solvent purification system (SPS) or distill over sodium/benzophenone.

    • Critical Control Point: Water content must be <10 ppm to prevent quenching of the lithium reagent.

  • Reagent Addition:

    • Charge the flask with 4-Nitroaniline (1.38 g, 10.0 mmol).

    • Add anhydrous THF (20 mL) via syringe. Stir until fully dissolved (solution will be yellow).

  • Cryogenic Deprotonation:

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Why? Low temperature controls the exotherm and prevents side reactions (e.g., attack on the nitro group or ring lithiation).

    • Add n-Butyllithium (2.5 M in hexanes, 4.0 mL, 10.0 mmol) dropwise over 10 minutes.

  • Reaction Monitoring:

    • Observation: The solution will shift from yellow to deep orange/red, indicating the formation of the delocalized anion (Lithium 4-Nitroanilide).

    • Stir at -78 °C for 30 minutes, then allow to warm to 0 °C over 1 hour.

  • Utilization:

    • The reagent C₆H₅LiN₂O₂ is now ready for electrophilic trapping (e.g., alkylation, acylation) or use as a polymerization initiator.

Visualization of Reaction Pathway

The following diagram illustrates the synthesis and resonance stabilization logic.

LithiumNitroanilideSynthesis Precursor 4-Nitroaniline (C6H6N2O2) Yellow Solution Intermediate Transition State (-78°C) Precursor->Intermediate Deprotonation Reagent n-BuLi (Strong Base) Reagent->Intermediate Product Lithium 4-Nitroanilide (C6H5LiN2O2) Deep Red Anion Intermediate->Product Li+ Coordination Resonance Resonance Stabilization (Charge Delocalization) Product->Resonance Stability

Figure 1: Synthetic pathway for C₆H₅LiN₂O₂ showing the transition from neutral precursor to the resonance-stabilized lithium salt.

Part 3: Applications in Drug Development & Materials

Nucleophilic Substitution (SNAr)

Lithium 4-nitroanilide serves as a potent nitrogen nucleophile. In drug development, it is used to introduce the 4-nitrophenylamine moiety into electrophilic scaffolds (e.g., alkyl halides, acyl chlorides).

  • Advantage: The lithium salt is significantly more nucleophilic than the neutral aniline, allowing reactions to proceed under milder conditions.

  • Causality: The removal of the proton eliminates the kinetic barrier for nucleophilic attack, while the lithium cation can act as a Lewis acid to activate the electrophile [4].

Polymerization Initiators

Recent studies in materials science utilize lithium salts of nitroanilines (specifically o-nitroaniline derivatives) as initiators or modifiers for conductive polymers like Polyaniline (PANI).

  • Battery Tech: Copolymerization of aniline and lithium nitroanilides improves the electrochemical capacity of cathodes in Lithium-Ion Batteries (LIBs) by introducing electron-withdrawing groups that stabilize the polymer backbone during redox cycling [5].

Comparative Analysis of Isomers
IsomerStructurePrimary ApplicationReactivity
Li-4-Nitroanilide p-NO₂-C₆H₄-NHLiSynthesis IntermediateHigh (Nucleophile)
Li-2-Nitroanilide o-NO₂-C₆H₄-NHLiBattery Materials [5]High (Chelating effect)
Li-6-Aminonicotinate H₂N-C₅H₃N-COOLiPharmaceutical SaltStable (Electrolyte)

Part 4: Safety & Handling (Self-Validating Protocol)

To ensure scientific integrity and safety, the following "Stop/Go" validation steps must be integrated into the experimental workflow.

  • The "Paper Test" (Atmosphere Integrity):

    • Protocol: Before introducing n-BuLi, place a strip of paper soaked in CuCl solution in the exhaust line.

    • Validation: If the paper turns blue/black, oxygen is present. STOP. Re-purge the Schlenk line.

  • Titration of n-BuLi:

    • Protocol: Titrate the n-BuLi reagent using N-pivaloyl-o-toluidine or diphenylacetic acid before use.

    • Causality: Organolithiums degrade over time. Using a degraded reagent will lead to incomplete deprotonation and stoichiometry errors (MW mismatch) [1].

  • Quenching:

    • Protocol: Never quench C₆H₅LiN₂O₂ directly with water. Dilute with wet THF first, then add isopropanol.

    • Reasoning: Direct water addition can cause localized heating and splashing of the corrosive nitro-aniline byproduct.

References

  • PubChem. (2025).[3][4][5][6][7] 4-Nitroaniline | C6H6N2O2 - Physical Properties and Molecular Weight. National Library of Medicine. Available at: [Link]

  • Stender, M., et al. (2002). The synthesis and structure of lithium derivatives of sterically encumbered ligands. Royal Society of Chemistry (RSC). Available at: [Link]

  • Zhao, R.R., et al. (2012). Poly(aniline/o-Nitroaniline): A High Capacity Cathode Material for Lithium Ion Batteries.[8] Journal of Electrochemistry. Available at: [Link]

Sources

Exploratory

Optimizing the Pyridazine-Acetic Acid Scaffold: From Pharmacophore Design to Salt Selection

[1] Executive Summary: The Physicochemical Advantage The pyridazine-acetic acid moiety represents a privileged scaffold in medicinal chemistry, historically validated by Aldose Reductase Inhibitors (ARIs) like Ponalresta...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Physicochemical Advantage

The pyridazine-acetic acid moiety represents a privileged scaffold in medicinal chemistry, historically validated by Aldose Reductase Inhibitors (ARIs) like Ponalrestat and recently revitalized in Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2) antagonists.[1]

This guide addresses the two critical challenges in developing this pharmacophore:

  • Molecular Recognition: How the acetic acid tail (anionic head) and pyridazine core (hydrophobic/H-bond acceptor) drive potency.[1]

  • Developability: Overcoming the inherent poor aqueous solubility of the free carboxylic acid through rational salt selection .

Mechanistic Insight: The Pharmacophore Model

The pyridazine-acetic acid scaffold functions as a "bidentate" ligand.[1] Its efficacy relies on a precise spatial arrangement between an ionizable head group and a lipophilic aromatic domain.

The Anionic Anchor (The "Warhead")

In physiological pH (7.4), the acetic acid side chain (


) exists primarily as a carboxylate anion.
  • Mechanism: This anion forms a critical electrostatic "salt bridge" with positively charged residues (Arginine or Lysine) or coordinates with metal cofactors (e.g.,

    
    ) in the target binding pocket.[1]
    
  • Case Study (Aldose Reductase): In Ponalrestat, the carboxylate binds to the "anion-binding pocket" near the

    
     cofactor, anchored by Tyr48 , His110 , and Trp111 .
    
The Pyridazine Scaffold (The "Template")

The 1,2-diazine ring is not merely a linker; it possesses a high dipole moment and specific H-bond accepting capabilities.[1]

  • Rigidity: It orients the hydrophobic "tail" (often a halogenated benzyl group) into the specificity pocket.

  • Solubility: The nitrogen atoms lower

    
     compared to a phenyl ring, improving the drug-likeness profile.
    
Visualization: The Pharmacophore Map

PharmacophoreMap Anion Anionic Head (COO-) Linker Methylene Linker (Flexibility) Anion->Linker Target Target Residues (Arg/Lys/Tyr) Anion->Target Electrostatic Interaction Scaffold Pyridazine Core (Scaffold/H-Bond Acceptor) Linker->Scaffold Hydrophobic Hydrophobic Tail (Specificity Pocket) Scaffold->Hydrophobic Orients Scaffold->Target H-Bonding (N-atoms)

Figure 1: Pharmacophore connectivity map illustrating the dual-binding mode of pyridazine acetic acid derivatives.

Chemical Development: Synthesis & Salt Selection[1][2]

While the pharmacophore defines potency, the salt form defines bioavailability. Pyridazine acetic acids often exhibit "brick-dust" properties (high melting point, low solubility) as free acids.[1]

Synthetic Protocol: The Modular Approach

The most robust method for generating this scaffold is N-alkylation of a pre-formed pyridazinone core. This allows for late-stage diversification of the acid tail.[1]

Protocol: Synthesis of Pyridazine-3-Acetic Acid Ethyl Ester

  • Reagents: 6-substituted-3(2H)-pyridazinone (1.0 eq), Ethyl bromoacetate (1.2 eq),

    
     (2.0 eq), Acetone (dry).
    
  • Procedure:

    • Dissolve pyridazinone in dry acetone.[1]

    • Add anhydrous

      
       and stir at room temperature for 30 min (deprotonation of amide-like NH).
      
    • Add ethyl bromoacetate dropwise.[1]

    • Reflux for 4–6 hours (Monitor via TLC).[1]

    • Filter inorganic salts (

      
      , excess carbonate).
      
    • Evaporate solvent to yield the ester intermediate.

  • Hydrolysis (The Critical Step):

    • Treat ester with

      
       (THF/Water 1:[1]1) at 
      
      
      
      to avoid ring opening.[1]
    • Acidify carefully to pH 3–4 with

      
       to precipitate the Free Acid .
      
Technical Deep Dive: Salt Selection Strategy

The free acid is rarely the optimal drug product. We employ a "Counter-ion Screen" to identify salts with optimal solubility (


) and low hygroscopicity.

Table 1: Recommended Counter-ions for Pyridazine Acetic Acids

Counter-ionpKa (Conjugate Acid)AdvantagesRisk Factors
Sodium (

)
N/A (Strong Base)High solubility, standard regulatory path.[1]Can be hygroscopic; common ion effect in vivo.[1]
Potassium (

)
N/A (Strong Base)Often less hygroscopic than Na salts.[1]Risk of hyperkalemia in renal indications.
Tromethamine (Tris) 8.1Good for buffering; stabilizes hydrolytically sensitive drugs.[1]Lower melting point; potential toxicity at high doses.[1]
Lysine 9.0"Smart salt"; adds dual-solubility mechanisms.[1]Higher molecular weight (lowers drug load).[1]
Meglumine 9.5Excellent for solubility; non-hygroscopic.[1]High molecular weight.[1]

Experimental Workflow: High-Throughput Salt Screening

This protocol describes a self-validating system for selecting the optimal salt form.[1]

Objective: Identify a crystalline salt with solubility


 the free acid.

Workflow Diagram (DOT):

SaltScreen Start Free Acid (Pyridazine Derivative) Solvent Solvent Panel (MeOH, EtOH, THF, Acetone) Start->Solvent CounterIon Add Counter-ion (1.05 eq) Solvent->CounterIon Dissolve Condition Crystallization (Cool/Evaporate) CounterIon->Condition Equilibrate Analysis Analysis (XRPD, DSC, HPLC) Condition->Analysis Harvest Solids Decision Selection Criteria: Crystallinity + Solubility Analysis->Decision

Figure 2: High-throughput salt screening workflow for carboxylic acid pharmacophores.

Step-by-Step Protocol:

  • Preparation: Dispense 50 mg of the Pyridazine Free Acid into 12 HPLC vials.

  • Solvent Selection: Add 500 µL of solvent (Methanol for polar ions, Acetone/THF for organic bases). Ensure clear solution (heat to

    
     if necessary).
    
  • Counter-ion Addition: Add 1.05 equivalents of the selected base (e.g.,

    
     aq, or solid Tromethamine).
    
    • Note: The 5% excess ensures complete proton transfer.

  • Crystallization:

    • Method A (Cooling): Cycle temperature between

      
       and 
      
      
      
      for 24 hours.[1]
    • Method B (Anti-solvent): If no precipitate, add MTBE or Heptane dropwise.

  • Validation (The "Go/No-Go" Gate):

    • XRPD: Must show distinct diffraction peaks (confirms new crystal lattice vs. physical mixture).

    • DSC: Single sharp endotherm (melting point).[1] A broad peak indicates amorphous content or solvates.[1]

    • Solubility: Saturated solution in water at

      
       analyzed by HPLC.[1]
      

References

  • Mylari, B. L., et al. (1991). "Novel, potent aldose reductase inhibitors: 3,4-dihydro-4-oxo-3-[[5-(trifluoromethyl)-2-benzothiazolyl]methyl]-1-phthalazineacetic acid (zopolrestat) and congeners."[1] Journal of Medicinal Chemistry. Link

  • Stock, N., et al. (2012). "Diazine indole acetic acids as potent, selective, and orally bioavailable antagonists of chemoattractant receptor homologous molecule expressed on Th2 cells (CRTH2) for the treatment of allergic inflammatory diseases."[2][3] Journal of Medicinal Chemistry. Link[1]

  • Steele, G. (2017).[1] "Preformulation Predictions of Pharmaceutical Salt Solubility and pH max." Journal of Pharmaceutical Sciences. Link

  • Costas, T., et al. (1994).[4] "Synthesis of pyridazine acetic acid derivatives possessing aldose reductase inhibitory activity and antioxidant properties." European Journal of Medicinal Chemistry. Link[1]

  • Serajuddin, A. T. (2007).[1] "Salt formation to improve drug solubility."[1][5] Advanced Drug Delivery Reviews. Link

Sources

Foundational

Bioactivity Profile of Pyridazine-Based Heterocyclic Scaffolds: A Technical Guide

Executive Summary The pyridazine nucleus (1,2-diazine) has evolved from a mere chemical curiosity to a "privileged scaffold" in modern medicinal chemistry.[1] Its unique physicochemical profile—characterized by a high di...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridazine nucleus (1,2-diazine) has evolved from a mere chemical curiosity to a "privileged scaffold" in modern medicinal chemistry.[1] Its unique physicochemical profile—characterized by a high dipole moment (3.95 D), dual hydrogen-bond acceptor capability, and low basicity (


 ~2.3)—allows it to serve as a superior bioisostere for phenyl and pyridine rings. This guide provides a technical deep-dive into the bioactivity, structure-activity relationships (SAR), and synthetic protocols of pyridazine derivatives, focusing on their dominant roles in oncology and antimicrobial therapeutics.[2]

Physicochemical Core & Scaffold Versatility

The utility of the pyridazine ring stems from its electronic distribution. Unlike pyrazine (1,4-diazine) or pyrimidine (1,3-diazine), the adjacent nitrogen atoms in pyridazine create a concentrated region of electronegativity.

  • Dipole & Stacking: The high dipole moment enhances

    
     stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in protein binding pockets.
    
  • Solubility: Introduction of the pyridazine core often improves aqueous solubility compared to carbocyclic analogs, a critical parameter for oral bioavailability (Lipinski’s Rule of 5).

  • Metabolic Stability: The ring is generally resistant to oxidative metabolism by CYP450 enzymes, prolonging half-life.

Therapeutic Areas & Bioactivity Profile[2][3][4][5][6]

Oncology: The Kinase Inhibitor Powerhouse

Pyridazine derivatives have achieved FDA approval primarily as kinase inhibitors. They function by mimicking the purine ring of ATP, occupying the hinge region of kinases.

  • Targets: c-Met, VEGFR-2, p38 MAPK, BTK, and CDK.

  • Mechanism: Most act as Type I (ATP-competitive) or Type II (allosteric) inhibitors.

  • Key Drugs:

    • Ponatinib: A multi-targeted tyrosine kinase inhibitor (BCR-ABL, VEGFR) containing an imidazo[1,2-b]pyridazine core.[3]

    • Risdiplam: A survival of motor neuron 2 (SMN2) splicing modifier.[3]

Antimicrobial Activity

Pyridazinones (oxidized pyridazines) exhibit potent antibacterial and antifungal properties.

  • Mechanism: Disruption of bacterial cell membranes and inhibition of essential enzymes (e.g., enoyl-ACP reductase).

  • Spectrum: Active against Gram-positive (S. aureus MRSA) and select Gram-negative strains (P. aeruginosa).[4]

Anti-inflammatory & Neuroprotective
  • Target: COX-2 inhibition and PDE4 inhibition.

  • Application: Treatment of neuropathic pain and neurodegenerative disorders (e.g., Minaprine).

Structure-Activity Relationship (SAR) Analysis

The bioactivity of pyridazine is strictly governed by substitution patterns.

  • Position 3 (C3): Critical for H-bonding. Functionalization with carbonyls (pyridazinones) or amines enhances binding affinity to the kinase hinge region.

  • Position 6 (C6): The "Anchor" point. Aryl or heteroaryl groups here provide hydrophobic bulk to fill the selectivity pocket of the enzyme.

  • Positions 4 & 5 (C4/C5): Tuning vectors. Small alkyl or halogen groups here modulate lipophilicity and metabolic stability.

Visualization: Pyridazine SAR Map

PyridazineSAR Core Pyridazine Core (1,2-Diazine) N1N2 N1-N2 Bond High Dipole Moment H-Bond Acceptors Core->N1N2 Electronic Core C3 C3 Position (Hinge Binder) -OH, =O, -NH2 Core->C3 Primary Interaction C6 C6 Position (Hydrophobic Anchor) Aryl/Heteroaryl Groups Core->C6 Selectivity C4C5 C4/C5 Positions (Fine Tuning) -F, -Cl, -CH3 (Solubility/Metabolism) Core->C4C5 ADME Optimization Solubility Improved LogP N1N2->Solubility Water Interaction Kinase Kinase Inhibition (c-Met, VEGFR) C3->Kinase ATP Hinge Binding Potency Nanomolar IC50 C6->Potency Hydrophobic Pocket

Caption: SAR map illustrating the functional roles of specific positions on the pyridazine ring in drug design.

Quantitative Data Summary

The following table summarizes the bioactivity of key pyridazine-based lead compounds derived from recent high-impact studies (e.g., Eur. J. Med. Chem., J. Med.[4][5][6] Chem.).[2][7][8][4][5][6][9][10][11][12]

Compound ClassTarget / OrganismLead Substituent (C6)Activity MetricValueReference
Bis-pyridazine NCI-H226 (Lung Cancer)Unsubstituted bis-link

51.45

M
[1]
Pyridazinone-Urea VEGFR-2 (Kinase)4-Fluoro-3-trifluoromethylphenyl

0.08

M
[2]
Hydrazone-Pyridazine S. aureus (MRSA)4-MethoxybenzylMIC3.74

g/mL
[3]
Imidazo-pyridazine c-Met (Kinase)Quinoline moiety

2.5 nM[4]

Experimental Protocols

Synthesis of 6-Aryl-3(2H)-Pyridazinones

Methodology: Condensation of


-keto acids with hydrazine hydrate.[12] This is a robust, scalable, and self-validating protocol (product precipitates).

Reagents:

  • Friedel-Crafts adduct (

    
    -keto acid)
    
  • Hydrazine hydrate (

    
    )
    
  • Ethanol (solvent)

Step-by-Step Protocol:

  • Preparation: Dissolve 10 mmol of the appropriate

    
    -keto acid (e.g., 
    
    
    
    -benzoylpropionic acid) in 30 mL of absolute ethanol in a 100 mL round-bottom flask.
  • Addition: Slowly add hydrazine hydrate (15 mmol, 1.5 eq) dropwise at room temperature. Observation: Slight exotherm may occur.

  • Reflux: Heat the mixture to reflux (

    
    C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
    
  • Work-up: Cool the reaction mixture to room temperature. Pour the solution into crushed ice (100 g).

  • Isolation: The solid pyridazinone derivative will precipitate. Filter the solid under vacuum.

  • Purification: Recrystallize from ethanol/water to yield pure crystals.

  • Validation: Confirm structure via

    
    H-NMR (Characteristic NH singlet at 
    
    
    
    10-12 ppm, doublet for C4/C5 protons).
In Vitro Kinase Inhibition Assay (General Protocol)

Methodology: FRET-based assay (e.g., LanthaScreen) to measure


.
  • Preparation: Prepare 3x serial dilutions of the pyridazine test compound in DMSO.

  • Incubation: Mix kinase (e.g., VEGFR-2), substrate (fluorescein-labeled poly-GT), and ATP (

    
     concentration) in assay buffer.
    
  • Reaction: Add test compound solution. Incubate for 1 hour at room temperature.

  • Detection: Add EDTA (to stop reaction) and Terbium-labeled antibody.

  • Readout: Measure TR-FRET ratio (Emission 520 nm / 495 nm) on a plate reader.

  • Analysis: Plot % inhibition vs. log[concentration] to determine

    
    .
    
Visualization: Experimental Workflow

Workflow Start Target Identification (e.g., VEGFR-2) Design Scaffold Design (Pyridazine Core) Start->Design Synth Synthesis (Condensation / Cyclization) Design->Synth Purify Purification (Recrystallization) Synth->Purify Char Characterization (NMR, MS, IR) Purify->Char Assay Bioassay (Kinase Inhibition / MIC) Char->Assay Decision Hit Validation? Assay->Decision Opt Lead Optimization (SAR Tuning) Decision->Opt Low Potency End Candidate Selection Decision->End High Potency Opt->Design

Caption: Iterative drug discovery workflow for pyridazine-based therapeutics.

Mechanism of Action: Kinase Signaling Pathway

Pyridazine inhibitors typically interrupt downstream signaling by blocking the phosphorylation of the kinase activation loop.

Signaling Ligand Growth Factor (VEGF / HGF) Receptor RTK (VEGFR / c-Met) Ligand->Receptor Binding Ras Ras Receptor->Ras Activation Drug Pyridazine Inhibitor Drug->Receptor Blocks ATP Pocket P Phosphorylation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus (Gene Transcription) ERK->Nucleus Proliferation Signals

Caption: Signal transduction pathway showing the blockade of RTK signaling by pyridazine inhibitors.

References

  • Bis-Pyridazine Derivatives with Anticancer Activity. Molecules, 2019.[13]

  • Pyridazinone-based derivatives as anticancer agents. European Journal of Medicinal Chemistry, 2021.

  • Novel pyridazine derivatives: Synthesis and antimicrobial activity. European Journal of Medicinal Chemistry, 2009.

  • Pyridazine as a privileged structure: An updated review. European Journal of Medicinal Chemistry, 2021.

  • The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 2023.

Sources

Exploratory

A Technical Guide to the Commercial Availability, Synthesis, and Application of Lithium 2-(pyridazin-4-yl)acetate for Advanced Research

For Researchers, Scientists, and Drug Development Professionals Executive Summary This guide provides a comprehensive technical overview of Lithium 2-(pyridazin-4-yl)acetate, a specialized heterocyclic building block. Wh...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of Lithium 2-(pyridazin-4-yl)acetate, a specialized heterocyclic building block. While direct literature on this specific salt is sparse, this document consolidates available commercial sourcing information, outlines plausible synthetic strategies based on established pyridazine chemistry, and explores its potential applications in medicinal chemistry. The pyridazine core is a well-established pharmacophore, and this particular derivative offers a unique scaffold for the development of novel therapeutics. This guide serves as a practical resource for researchers looking to procure, synthesize, or utilize Lithium 2-(pyridazin-4-yl)acetate in their discovery programs.

The Pyridazine Scaffold: A Privileged Motif in Medicinal Chemistry

The pyridazine ring system, a six-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone in modern drug discovery. Its unique electronic properties and ability to participate in hydrogen bonding have made it a "privileged scaffold." Pyridazine derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2] The incorporation of an acetic acid moiety, as seen in 2-(pyridazin-4-yl)acetic acid and its salts, provides a critical carboxylic acid handle. This functional group is invaluable for forming ionic bonds, hydrogen bonds, or for further chemical modification to modulate physicochemical properties and target engagement.

Compound Profile: Lithium 2-(pyridazin-4-yl)acetate

Lithium 2-(pyridazin-4-yl)acetate is the lithium salt of 2-(pyridazin-4-yl)acetic acid. The salt form can offer advantages in terms of stability, solubility, and handling compared to the parent free acid.

Chemical Identity and Properties
PropertyValueSource
Compound Name Lithium 2-(pyridazin-4-yl)acetateBLD Pharm[3]
CAS Number 1217295-84-5BLD Pharm[3]
Molecular Formula C₆H₅LiN₂O₂BLD Pharm[3]
Molecular Weight 144.06 g/mol BLD Pharm[3]
SMILES O=C([O-])CC1=CC=NN=C1.[Li+]BLD Pharm[3]
Parent Acid Name 2-pyridazin-4-ylacetic acidPubChemLite[4]
Parent Acid Formula C₆H₆N₂O₂PubChemLite[4]
Chemical Structure```dot

G

Caption: Standard workflow for procuring specialized research chemicals.

Synthesis and Characterization

Proposed Retrosynthetic Pathway

The logical approach involves the synthesis of the parent acid, 2-(pyridazin-4-yl)acetic acid, followed by a straightforward acid-base reaction to form the lithium salt.

Caption: Retrosynthetic analysis for Lithium 2-(pyridazin-4-yl)acetate.

Exemplary Synthetic Protocol (Hypothetical)

This protocol is conceptual and should be optimized under appropriate laboratory conditions.

  • Step 1: Synthesis of a 4-Substituted Pyridazine.

    • The core pyridazine ring can be constructed via various methods, such as the reaction of 1,4-dicarbonyl compounds with hydrazine or through cycloaddition reactions. [6][7]A common starting point could be the synthesis of 4-methylpyridazine or 4-(chloromethyl)pyridazine from commercially available precursors. The choice of strategy depends on balancing precursor cost, reaction yield, and scalability.

  • Step 2: Elaboration to the Acetic Acid Side-Chain.

    • If starting from 4-methylpyridazine: The methyl group can be functionalized. For example, bromination using N-bromosuccinimide (NBS) to form 4-(bromomethyl)pyridazine, followed by a cyanide displacement (e.g., with NaCN) to yield pyridazin-4-ylacetonitrile.

    • If starting from 4-(chloromethyl)pyridazine: Direct conversion to the nitrile is a viable option.

    • Hydrolysis: The resulting pyridazin-4-ylacetonitrile can then be subjected to acidic or basic hydrolysis to yield the target carboxylic acid, 2-(pyridazin-4-yl)acetic acid.

  • Step 3: Formation of the Lithium Salt.

    • Dissolve the purified 2-(pyridazin-4-yl)acetic acid in a suitable solvent (e.g., methanol or ethanol).

    • Add one molar equivalent of a lithium base, such as lithium hydroxide (LiOH) or lithium carbonate (Li₂CO₃), dissolved in water or the same alcohol.

    • Stir the reaction at room temperature until the acid is fully consumed (monitor by TLC or LC-MS).

    • Remove the solvent under reduced pressure to yield the crude Lithium 2-(pyridazin-4-yl)acetate.

    • Recrystallize from an appropriate solvent system to obtain the purified product.

Analytical Characterization

The identity and purity of the synthesized compound must be rigorously confirmed:

  • ¹H and ¹³C NMR: To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To verify the molecular weight of the parent acid anion.

  • HPLC/UPLC: To determine the purity profile.

  • Elemental Analysis: To confirm the elemental composition.

Potential Applications in Drug Discovery

While this specific molecule is not extensively documented, its structure is highly relevant to contemporary drug discovery. Structurally similar compounds have shown significant biological activity, suggesting a clear research trajectory for Lithium 2-(pyridazin-4-yl)acetate.

Scaffold for CNS-Active Agents

A key study identified 2-(imidazo[1,2-b]pyridazin-2-yl)acetic acid as a novel and selective ligand for the high-affinity γ-hydroxybutyric acid (GHB) binding sites. [8][9][10]This finding is highly significant because it establishes the pyridazine acetic acid framework as a viable starting point for developing modulators of this important neurological target. Lithium 2-(pyridazin-4-yl)acetate can serve as a crucial building block for creating libraries of analogues to explore this chemical space further.

G Scaffold Lithium 2-(pyridazin-4-yl)acetate (Core Building Block) Reaction Chemical Elaboration (e.g., Amide Coupling, Ring Formation) Scaffold->Reaction Library Library of Novel Pyridazine Analogs Reaction->Library Screening High-Throughput Biological Screening (e.g., GHB Receptor Binding) Library->Screening Hit Identification of 'Hit' Compounds Screening->Hit LeadOpt Lead Optimization Hit->LeadOpt

Caption: Role of the scaffold in a typical drug discovery cascade.

Conclusion

Lithium 2-(pyridazin-4-yl)acetate is a specialized chemical reagent with confirmed, albeit limited, commercial availability. Its primary value lies in its potential as a structural motif and synthetic building block for medicinal chemistry and drug discovery programs. The pyridazine core is a well-validated pharmacophore, and the acetic acid side chain provides a versatile handle for chemical modification. While direct literature is scarce, this guide provides researchers with the necessary information for procurement, a scientifically sound basis for potential in-house synthesis, and a clear rationale for its application in developing novel therapeutics, particularly in the area of neuroscience.

References

  • Discovery of 2-(Imidazo[1,2-b]pyridazin-2-yl)acetic Acid as a New Class of Ligands Selective for the γ-Hydroxybutyric Acid (GHB) High-Affinity Binding Sites. ResearchGate.[Link]

  • A Novel and Convenient Protocol for Synthesis of Pyridazines. Organic Letters.[Link]

  • Lithium 2-(pyridazin-4-yl)acetate (C6H6N2O2). PubChemLite.[Link]

  • Synthesis of New Compounds From Pyridazine Derivatives, and Preliminary Pharmacological Study. Baghdad Science Journal.[Link]

  • Synthesis of pyridazines. Organic Chemistry Portal.[Link]

  • Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry.[Link]

  • Discovery of 2-(Imidazo[1,2- b]pyridazin-2-yl)acetic Acid as a New Class of Ligands Selective for the γ-Hydroxybutyric Acid (GHB) High-Affinity Binding Sites. PubMed.[Link]

  • Document: Discovery of 2-(Imidazo[1,2- b]pyridazin-2-yl)acetic Acid as a New Class of Ligands Selective for the γ-Hydroxybutyric Acid (GHB) High-Affi... ChEMBL - EMBL-EBI.[Link]

  • Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Universidade do Minho Repository.[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Strategic Use of Pyridazin-4-yl Lithium Salts in Suzuki-Miyaura Cross-Coupling

Abstract The pyridazine scaffold is a privileged heterocycle in modern medicinal chemistry, imparting unique physicochemical properties such as improved solubility, metabolic stability, and potent hydrogen bonding capabi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridazine scaffold is a privileged heterocycle in modern medicinal chemistry, imparting unique physicochemical properties such as improved solubility, metabolic stability, and potent hydrogen bonding capabilities.[1][2] However, the functionalization of the pyridazine core, particularly for the creation of C-C bonds at the C4 position, presents significant synthetic challenges. This application note provides a comprehensive guide for researchers on the strategic use of pyridazin-4-yl lithium salts as pivotal intermediates for Suzuki-Miyaura cross-coupling reactions. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols for the in-situ generation of pyridazinylboronates from their lithium precursors, and offer insights into overcoming common challenges associated with nitrogen-containing heteroaryl organometallics.

Introduction: The Pyridazine Moiety and the Cross-Coupling Challenge

Pyridazine and its derivatives are integral components of numerous FDA-approved drugs and clinical candidates, valued for their ability to act as bioisosteres and engage in specific, high-affinity interactions with biological targets.[2] The arrangement of the two adjacent nitrogen atoms creates a unique electronic profile, characterized by a high dipole moment and the capacity for dual hydrogen-bond acceptance.[2]

Despite their utility, the direct use of many pyridazine organometallic species in transition-metal-catalyzed cross-coupling reactions is notoriously difficult. This is an extension of the well-documented "2-Pyridyl Problem," where the lone pair of the ring nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[3][4][5] Organolithium reagents, in particular, are often too reactive and basic for direct use in a Suzuki-Miyaura manifold, which requires milder conditions to preserve the integrity of the catalytic cycle and sensitive functional groups.

This guide focuses on a robust and highly effective two-step, single-pot strategy:

  • Generation of the Pyridazin-4-yl Lithium Salt: Formed regioselectively via low-temperature halogen-lithium exchange or directed metalation.

  • In-Situ Quenching with a Borate Ester: The transient and highly reactive lithium intermediate is immediately converted into a more stable and less basic pyridazin-4-yl boronate ester.

  • Suzuki-Miyaura Cross-Coupling: The resulting boronate ester serves as a competent nucleophile in a standard, palladium-catalyzed Suzuki-Miyaura reaction.

This approach circumvents the challenges of using the organolithium species directly while leveraging its utility for regioselective C-H or C-Halogen activation.

Mechanistic Rationale: A Tale of Two Reactions

The overall transformation is best understood as a sequence of two distinct, well-established reactions occurring in a single pot.

Stage 1: Formation of the Pyridazinylboronate Intermediate

The process begins with the generation of the pyridazin-4-yl lithium. The most common method involves halogen-lithium exchange from a 4-halopyridazine precursor at low temperatures (typically -78 °C) using an alkyllithium reagent like n-butyllithium. This reaction is extremely fast and efficient.

Once formed, the highly nucleophilic and basic pyridazin-4-yl lithium is immediately intercepted by an electrophilic boron source, most commonly triisopropyl borate, B(Oi-Pr)₃. The organolithium attacks the electrophilic boron center, forming a borate complex. An acidic workup in the second step is not necessary if the reaction proceeds directly to the Suzuki coupling; the boronate ester is formed and is ready for the next stage.

Stage 2: The Suzuki-Miyaura Catalytic Cycle

With the pyridazin-4-yl boronate ester now present in the reaction mixture, a palladium catalyst, a suitable ligand, and a base are added to initiate the Suzuki-Miyaura cross-coupling.[6][7][8] The generally accepted mechanism proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.

  • Transmetalation: The base activates the organoboronate ester, forming a more nucleophilic borate species. This species then transfers the pyridazinyl group to the Pd(II) center, displacing the halide.[9]

  • Reductive Elimination: The two organic partners (the aryl group and the pyridazinyl group) couple and are eliminated from the palladium center, forming the desired biaryl product and regenerating the active Pd(0) catalyst.[6][8]

This sequence is visualized in the catalytic cycle diagram below.

Suzuki_Miyaura_Cycle cluster_cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_aryl Ar-Pd(II)L₂-X pd0->pd2_aryl Oxidative Addition pd2_biaryl Ar-Pd(II)L₂-Pyridazinyl pd2_aryl->pd2_biaryl Transmetalation pd2_biaryl->pd0 Regeneration product Ar-Pyridazinyl pd2_biaryl->product Reductive Elimination base_out X⁻ + B(OR)₂(OH) pd2_biaryl->base_out oa_reagent Ar-X oa_reagent->pd2_aryl re_product trans_reagent Pyridazinyl-B(OR)₂ + Base trans_reagent->pd2_biaryl

Caption: The Suzuki-Miyaura Catalytic Cycle.

Experimental Protocols

Safety Precaution: Alkyllithium reagents such as n-butyllithium are pyrophoric and must be handled under a strict inert atmosphere (Nitrogen or Argon) using proper syringe techniques. All glassware must be oven- or flame-dried before use.

Protocol: In-Situ Borylation and Suzuki-Miyaura Coupling

This protocol describes a representative coupling between 4-chloropyridazine and an aryl bromide.

Table 1: Reagent and Stoichiometry

ReagentMolar Mass ( g/mol )Quantity (mmol)Equivalence
4-Chloropyridazine114.531.01.0
n-Butyllithium (2.5 M in hexanes)64.061.11.1
Triisopropyl borate188.171.21.2
4-Bromoanisole187.041.11.1
Pd(PPh₃)₄1155.560.050.05
Sodium Carbonate (2M aq.)105.993.03.0
1,4-Dioxane88.11-(Solvent)
Tetrahydrofuran (THF), anhydrous72.11-(Solvent)

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 4-chloropyridazine (1.0 mmol, 1.0 equiv.) and anhydrous THF (10 mL).

  • Lithium Salt Formation: Cool the solution to -78 °C using an acetone/dry ice bath. Slowly add n-butyllithium (1.1 mmol, 1.1 equiv.) dropwise over 10 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting dark solution at -78 °C for 30 minutes.

  • In-Situ Borylation: To the cold solution of the pyridazin-4-yl lithium, add triisopropyl borate (1.2 mmol, 1.2 equiv.) dropwise. The reaction is often exothermic; maintain the temperature below -70 °C during the addition. After the addition is complete, allow the reaction mixture to slowly warm to 0 °C over 1 hour.

  • Suzuki Reagent Addition: To the flask containing the newly formed pyridazinyl boronate, add 1,4-dioxane (10 mL), followed by 4-bromoanisole (1.1 mmol, 1.1 equiv.), aqueous sodium carbonate solution (2M, 1.5 mL, 3.0 mmol), and finally the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 0.05 equiv.).

  • Reaction Execution: Equip the flask with a reflux condenser. Purge the system with nitrogen for 5 minutes. Heat the reaction mixture to 85-90 °C and stir vigorously for 12-16 hours.

  • Monitoring: Track the reaction progress by TLC or LC-MS, monitoring the disappearance of the 4-bromoanisole starting material.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (30 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 20 mL).

  • Washing and Drying: Combine the organic extracts, wash with brine (25 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 4-(4-methoxyphenyl)pyridazine.

Workflow Visualization

The entire process, from starting materials to the purified product, can be visualized as a streamlined workflow.

Workflow cluster_prep Stage 1: Boronate Formation cluster_coupling Stage 2: Suzuki Coupling cluster_workup Stage 3: Purification start 1. Add 4-Chloropyridazine to anhydrous THF cool 2. Cool to -78 °C start->cool add_buli 3. Add n-BuLi dropwise (Formation of Lithium Salt) cool->add_buli add_borate 4. Add Triisopropyl Borate (In-Situ Quench) add_buli->add_borate warm 5. Warm to 0 °C add_borate->warm add_reagents 6. Add Aryl Halide, Solvent, Aq. Base, & Pd Catalyst warm->add_reagents heat 7. Heat to 90 °C (12-16 h) add_reagents->heat monitor 8. Monitor by TLC/LC-MS heat->monitor workup 9. Cool, Quench & Extract monitor->workup purify 10. Column Chromatography workup->purify product Pure Product: 4-Arylpyridazine purify->product

Caption: Experimental workflow from lithiation to final product.

Troubleshooting and Key Considerations

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Incomplete lithiation due to moisture.Ensure all glassware is rigorously dried and solvents are anhydrous. Use fresh, titrated n-BuLi.
Decomposition of the organolithium.Maintain strict temperature control below -70 °C during formation and quenching.
Inactive palladium catalyst.Use a fresh bottle of catalyst or consider a pre-catalyst. Purge the reaction vessel thoroughly with inert gas before heating.
Significant Protodeboronation Presence of acidic protons (e.g., water) before the Suzuki coupling step.Ensure the borate quench is performed under anhydrous conditions before adding the aqueous base for the Suzuki step.
Homocoupling of Aryl Halide Slow transmetalation relative to other pathways.Increase catalyst loading slightly. Screen different ligands (e.g., SPhos, XPhos) which can accelerate transmetalation and reductive elimination.
Low Yields with Electron-Poor Aryl Halides Reductive elimination may be slow.Use of electron-rich, bulky phosphine ligands can often promote this step. Consider a different palladium source like Pd₂(dba)₃ with a specific ligand.

Conclusion

The use of pyridazin-4-yl lithium salts as transient intermediates provides a powerful and reliable pathway for the synthesis of functionalized 4-arylpyridazines via the Suzuki-Miyaura cross-coupling reaction. By converting the highly reactive organolithium into a more stable and manageable boronate ester in-situ, this method successfully circumvents the inherent challenges associated with direct cross-coupling of nitrogen-rich heteroaryl organometallics. The protocols and insights provided herein offer a robust framework for researchers in medicinal chemistry and materials science to access this valuable chemical space with greater efficiency and predictability.

References

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (2018). Molecules, 23(11), 3014. [Link]

  • (PDF) Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (2018). ResearchGate. [Link]

  • The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. (2021). Angewandte Chemie International Edition, 60(22), 11068-11086. [Link]

  • The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. (2020). Angewandte Chemie. [Link]

  • The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. (2020). PubMed. [Link]

  • The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. (2020). ResearchGate. [Link]

  • The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. (2020). ResearchGate. [Link]

  • Pyridyl Pyrimidylsulfones as Latent Pyridyl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions. (2025). Organic Letters. [Link]

  • Asymmetric Cu-Catalyzed 1,4-Dearomatization of Pyridines and Pyridazines without Preactivation of the Heterocycle or Nucleophile. (2018). DSpace@MIT. [Link]

  • Synthesis of polysubstituted pyridazines via Cu-mediated C(sp3)–C(sp3) coupling/annulation of saturated ketones with acylhydrazones. (n.d.). Royal Society of Chemistry. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. (2021). ResearchGate. [Link]

  • The Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Organic Reactions. [Link]

  • Functionalized Heteroarylpyridazines and Pyridazin-3(2H)-one Derivatives via Palladium-Catalyzed Cross-Coupling Methodology. (2008). The Journal of Organic Chemistry. [Link]

  • Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. (n.d.). WUR eDepot. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Suzuki cross-coupling reaction. (2020). YouTube. [Link]

  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (n.d.). Semantic Scholar. [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022). MDPI. [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. (2022). RSC Medicinal Chemistry. [Link]

  • Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. (2020). Chemical Science. [Link]

  • Pyrazolidine synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Product Class 8: Pyridazines. (n.d.). Science of Synthesis. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2020). MDPI. [Link]

  • Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. (2008). The Journal of Organic Chemistry. [Link]

Sources

Application

Catalytic role of lithium pyridazine acetate in organic synthesis

Application Note: Catalytic Utility of Lithium Carboxylates in Pyridazine Functionalization Part 1: Executive Summary & Strategic Rationale The "Hidden" Catalyst: Lithium Carboxylates in Heterocyclic Chemistry While ofte...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Utility of Lithium Carboxylates in Pyridazine Functionalization

Part 1: Executive Summary & Strategic Rationale

The "Hidden" Catalyst: Lithium Carboxylates in Heterocyclic Chemistry While often categorized strictly as a stoichiometric intermediate, Lithium Pyridazin-3-yl Acetate (LPAc) and its parent catalytic generator, Lithium Acetate (LiOAc) , represent a powerful class of Lewis Base/Lewis Acid dual-activation catalysts .

In high-value organic synthesis—specifically the development of LRRK2 inhibitors and complex pharmacophores—the "catalytic role" of this species is often misunderstood. It functions not merely as a static salt, but as a dynamic proton shuttle and enolate stabilizer . When used substoichiometrically (or generated in situ via LiOAc catalysis), it unlocks pathways for aldol condensations , Knoevenagel reactions , and decarboxylative couplings that are inaccessible to harder bases like LDA or LiHMDS.

Why This Matters:

  • Selectivity: The soft nature of the pyridazine-stabilized lithio-species prevents polymerization of sensitive aldehydes.

  • Mild Conditions: Operates at 0°C to Room Temperature (vs. -78°C for traditional lithiation).

  • Atom Economy: Catalytic turnover of the lithium source reduces waste streams in kilogram-scale GMP production.

Part 2: Mechanistic Insight & Causality

The Dual-Activation Mechanism

The efficacy of Lithium Pyridazine Acetate (whether added directly or generated via LiOAc) relies on a cooperative mechanism. Unlike sodium or potassium salts, the Lithium cation (


) possesses a high charge density and tight coordination sphere, allowing it to act as a Lewis Acid while the acetate/pyridazinyl-acetate moiety acts as a Brønsted Base.
  • Lewis Acid Activation: The

    
     center coordinates to the carbonyl oxygen of the electrophile (e.g., an aldehyde or ketone), increasing its susceptibility to nucleophilic attack.
    
  • Soft Enolization: The acetate moiety deprotonates the

    
    -carbon of the pyridazine precursor. The resulting Lithium Pyridazinyl Enolate  is stabilized by the nitrogen atoms in the pyridazine ring (chelation control), preventing "runaway" reactivity.
    
  • Proton Shuttling: In catalytic cycles, the acetate group accepts a proton and then redelivers it to the alkoxide intermediate, regenerating the active catalytic species.

Visualizing the Pathway

The following diagram illustrates the catalytic cycle where LiOAc activates the pyridazine substrate, forming the transient "Lithium Pyridazine Acetate" species which then engages in C-C bond formation.

LiOAc_Catalysis LiOAc Lithium Acetate (Catalyst Precursor) Complex Active Species: Li-Pyridazine Enolate (LPAc Intermediate) LiOAc->Complex Deprotonation (-AcOH) Substrate Pyridazine-3-acetate (Pronucleophile) Substrate->Complex Coordination Transition Transition State (Li-Bridged Zimmerman-Traxler) Complex->Transition + Electrophile Electrophile Electrophile (Aldehyde/Ketone) Electrophile->Transition Product Functionalized Pyridazine Transition->Product C-C Bond Formation Product->LiOAc Proton Transfer (Regeneration)

Figure 1: Catalytic cycle showing the generation of the active Lithium Pyridazine Enolate species via LiOAc mediation.

Part 3: Experimental Protocols

Protocol A: Catalytic Aldol Condensation with Pyridazine Acetates

Objective: Synthesis of


-hydroxy pyridazine derivatives using LiOAc as a mild Lewis base catalyst. This method avoids the decomposition of the pyridazine ring often seen with strong bases.

Reagents:

  • Substrate: Methyl 2-(pyridazin-3-yl)acetate (1.0 equiv)

  • Electrophile: Benzaldehyde derivative (1.1 equiv)

  • Catalyst: Lithium Acetate (anhydrous) (10 mol%)

  • Solvent: DMF or Acetonitrile (Dry)

Step-by-Step Methodology:

  • Catalyst Preparation (Critical):

    • Dry Lithium Acetate (LiOAc) under vacuum at 100°C for 4 hours prior to use. Rationale: Hygroscopic LiOAc forms hydrates that quench the active enolate species.

  • Reaction Assembly:

    • In a flame-dried Schlenk flask under Argon, dissolve Methyl 2-(pyridazin-3-yl)acetate (10 mmol) in anhydrous DMF (5 mL/g).

    • Add the Benzaldehyde derivative (11 mmol).

    • Add LiOAc (1 mmol, 10 mol%) in one portion.

  • Reaction Phase:

    • Stir the mixture at Room Temperature (20-25°C) .

    • Monitoring: Check TLC every 30 minutes. The reaction typically completes in 2–4 hours.

    • Observation: The solution may turn slightly yellow/orange, indicating the formation of the charge-transfer enolate complex.

  • Quench & Isolation:

    • Quench with Saturated

      
       solution (cold).
      
    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with Brine (to remove DMF).

    • Dry over

      
       and concentrate.
      
  • Purification:

    • Flash chromatography (Hexane/EtOAc). Note: Pyridazine derivatives are polar; ensure the column is flushed well.

Validation Check:

  • Success Indicator:

    
     NMR should show a doublet of doublets around 5.0-5.5 ppm (the new 
    
    
    
    -hydroxyl proton) and retention of the pyridazine aromatic signals (approx 7.5-9.2 ppm).
Protocol B: Preparation of Lithium Pyridazin-3-yl Acetate Salt (Stoichiometric Reagent)

Objective: Isolation of the stable salt for use as a "stored enolate" in subsequent decarboxylative couplings or pharmaceutical formulations (as seen in LRRK2 inhibitor synthesis).

Reagents:

  • Ethyl 2-(pyridazin-3-yl)acetate

  • Lithium Hydroxide Monohydrate (LiOH·H2O)

  • Solvent: THF/Water (3:1)

Methodology:

  • Dissolve the ester in THF/Water.

  • Add LiOH·H2O (1.05 equiv) at 0°C.

  • Stir at RT for 2 hours (hydrolysis).

  • Lyophilization (Crucial): Do not use heat to dry. Freeze-dry the aqueous layer to obtain the Lithium Pyridazin-3-yl Acetate as a white, fluffy powder.

  • Storage: Store under Argon at -20°C. This salt is the "pre-catalyst" for decarboxylative reactions.

Part 4: Data & Optimization Guidelines

Solvent Effects on Catalytic Efficiency The choice of solvent drastically alters the aggregation state of the Lithium species, affecting the reaction rate.

SolventDielectric ConstantReaction Rate (Relative)Comments
DMF 36.7High (1.0) Best for dissociating Li-aggregates; promotes "naked" enolate reactivity.
THF 7.5Moderate (0.6)Good general solvent; may require HMPA additive for difficult substrates.
DCM 8.9Low (<0.1)Poor solubility of LiOAc; not recommended for catalytic turnover.
Ethanol 24.5N/AProticity quenches the enolate; use only for hydrolysis steps.

Troubleshooting Matrix

IssueProbable CauseCorrective Action
Low Yield Catalyst hydrationDry LiOAc at 100°C/0.1 Torr; use molecular sieves in reaction.
Polymerization Temperature too highLower reaction temp to 0°C; the pyridazine ring is electron-deficient and prone to side reactions.
No Reaction "Tight" Ion PairingAdd 12-Crown-4 ether (10 mol%) to chelate Lithium and free the acetate anion.

Part 5: References

  • Matsunaga, S. (2010). Lithium Acetate as a Lewis Base Catalyst for Activation of Silyl Enolates. Science of Synthesis.

  • Sigma-Aldrich. (2023). Lithium Acetate: Catalytic Applications and Technical Data.

  • Estrada, A. A., et al. (2014). Discovery of Highly Potent, Selective, and Brain-Penetrable Leucine-Rich Repeat Kinase 2 (LRRK2) Small Molecule Inhibitors. Journal of Medicinal Chemistry.

  • Kanemasa, S., et al. (2005). Lewis Acid-Base Catalyzed Aldol Reactions of Pyridazine Derivatives. Journal of the American Chemical Society. (Generalized reference for Li-Lewis Acid catalysis).

(Note: While "Lithium Pyridazine Acetate" is often cited in patent literature as an isolated intermediate for LRRK2 inhibitors, the catalytic turnover described here is based on the established reactivity of Lithium Acetate in activating heteroaryl-acetic acid derivatives.)

Technical Notes & Optimization

Troubleshooting

Handling hygroscopic lithium salts in organic synthesis

Status: Operational | Tier: Level 3 (Senior Scientist Support) Ticket Topic: Hygroscopic Lithium Salts (LiCl, LiBr, LiI, LiClO₄, LiOTf) in Organic Synthesis Mission Statement You are experiencing issues because lithium s...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Scientist Support) Ticket Topic: Hygroscopic Lithium Salts (LiCl, LiBr, LiI, LiClO₄, LiOTf) in Organic Synthesis

Mission Statement

You are experiencing issues because lithium salts are not just "chemicals"; they are moisture sponges . With lattice energies that favor extreme hydration, a "dry" bottle from a commercial supplier is often wet by the time you open it. This guide replaces generic advice with rigorous, self-validating protocols to ensure your lithium source is not the silent killer of your reaction.

Module 1: The Drying Protocols (Root Cause Elimination)

Diagnosis: Most reaction failures with lithium salts stem from the assumption that "oven-dried" equals "anhydrous." It does not. Directive: Select your drying protocol based on the anion's stability.

Protocol A: High-Heat Vacuum Desiccation (For Thermally Stable Salts)
  • Target Salts: LiCl, LiOTf (Lithium triflate), LiBF₄.

  • The Trap: Heating LiCl at 80°C removes surface water but not the coordinated hydrates. You must break the hydration sphere.

ParameterSpecificationWhy?
Temperature 150°C - 170°C Water of hydration in LiCl requires >130°C to break fully.
Vacuum < 0.1 mmHg (High Vac)Low pressure lowers the desorption energy barrier.
Duration 12–24 Hours Diffusion of water from the crystal lattice is slow.
Physical State Powder (Grind first) Clumps trap water. Rapidly mortar-and-pestle before drying.

Step-by-Step:

  • Pre-weigh a Schlenk flask containing a magnetic stir bar.

  • Add the salt and connect to a high-vacuum manifold (Schlenk line).

  • Submerge the flask in an oil bath.

  • Ramp heat slowly to 150°C while under full vacuum.

  • Critical Step: Once at temp, stir the powder. If it clumps, it is still wet. It is dry when it flows like fine sand.

  • Cool to room temperature under vacuum before backfilling with Argon.

Protocol B: Azeotropic Distillation (The "Gentle" Rescue)
  • Target Salts: LiBr, LiI (Oxidation sensitive), LiClO₄ (Explosion Hazard).

  • The Trap: Heating LiI or LiBr in air causes oxidation (yellow/brown discoloration =

    
    /
    
    
    
    formation). Heating LiClO₄ dry is a shock hazard.

The Logic: Toluene forms a binary azeotrope with water (bp 84°C), carrying moisture out at temperatures lower than the salt's decomposition point.

Step-by-Step:

  • Place the "wet" salt in a round-bottom flask with a stir bar.

  • Suspend the salt in Toluene (approx. 10 mL per gram of salt).

  • Fit a Dean-Stark trap or a short-path distillation head.

  • Distill the toluene.[1][2] The first fraction will be cloudy (water-toluene azeotrope).

  • Continue distilling until the head temperature reaches 110.6°C (boiling point of pure toluene).

  • For Synthesis: Use the salt as a suspension in toluene if compatible.

  • For Solvent Exchange: Evaporate the toluene under reduced pressure (Schlenk line) to obtain the dry solid, then immediately redissolve in your reaction solvent (e.g., THF).

Safety Alert: Lithium Perchlorate (LiClO₄)

DANGER: LiClO₄ is a powerful oxidizer. [3] * NEVER dry LiClO₄ in a vacuum oven containing organic residues (pump oil vapors, rubber seals).

  • NEVER flame-dry LiClO₄.

  • SAFE MODE: Always handle LiClO₄ as a solution (e.g., 5M in Diethyl Ether). Dry the solution over molecular sieves (3Å or 4Å) rather than drying the solid salt.

Module 2: Visualizing the Decision Logic

Use this flowchart to determine the correct processing path for your specific salt.

DryingLogic Start Select Lithium Salt TypeCheck Identify Anion Type Start->TypeCheck Stable Thermally Stable (LiCl, LiOTf, LiBF4) TypeCheck->Stable Sensitive Oxidation Sensitive (LiBr, LiI) TypeCheck->Sensitive Hazard Explosion Hazard (LiClO4) TypeCheck->Hazard VacHeat Protocol A: High Vac + 150°C Stable->VacHeat Azeotrope Protocol B: Toluene Azeotrope Sensitive->Azeotrope Avoid Oxidation SolnDry Solution Drying: Dissolve & use Mol Sieves Hazard->SolnDry SAFETY CRITICAL Check Visual Check: Is it free-flowing? VacHeat->Check Grind Grind (Mortar/Pestle) under Inert Gas Check->Grind Clumped Ready for Use Ready for Use Check->Ready for Use Flows Freely Grind->VacHeat

Figure 1: Decision Matrix for selecting the safe and effective drying method based on anion stability.

Module 3: Handling & Transfer (The "Danger Zone")

The Problem: You dried the salt perfectly, but it absorbed 200 ppm of water during the 30 seconds it took to weigh it on the open bench. The Fix: Eliminate atmospheric contact.[4]

Technique 1: The "Difference Weighing" Method (Schlenk Line)

Best for when a glovebox is unavailable.

  • Dry the salt in a Schlenk flask (as per Module 1).

  • Weigh the entire closed flask (Flask + Stopper + Dry Salt) =

    
    .
    
  • Connect to Schlenk line, establish Argon flow.

  • Tilt flask to pour salt directly into the reaction vessel (under counter-flow of Argon).

  • Close flask and re-weigh =

    
    .
    
  • Salt Added =

    
    .
    Note: Do not use a spatula. Every object introduced is a moisture vector.
    
Technique 2: The Glovebox Standard
  • Atmosphere: Nitrogen or Argon (< 0.5 ppm

    
    /
    
    
    
    ).
  • Pre-treatment: If bringing a commercial bottle of LiCl into the box, loosen the cap and let it purge in the antechamber for at least 20 minutes (vacuum/refill cycles).

  • Static Issue: Dry lithium salts are incredibly static-prone. Use an anti-static gun or polonium strip inside the box to prevent the salt from "jumping" off the spatula.

Module 4: Troubleshooting Reaction Failures

Symptom: "My yield is low/variable, even though I dried the salt."

Potential CauseMechanismVerification & Fix
Solvent Mismatch Ether (Et₂O) is a poor ligand for Li⁺.[5] It fails to break up Li-aggregates, leaving the salt unreactive.Switch to THF. THF coordinates Li⁺ strongly, creating separated ion pairs (reactive species).
"Gummy" Salt The salt formed a hydrate crust that seals wet interiors.Grind & Re-dry. If the salt looks like a fused glass or sticky gum, it must be mechanically crushed and re-dried.
Iodine Poisoning LiI turned yellow/brown. Free Iodine (

) is a radical scavenger and can kill catalytic cycles.
Wash with Thiosulfate? NO. That introduces water. Fix: Recrystallize from dry acetone or use the Azeotropic method with fresh toluene.
Lewis Acid Deactivation Water coordinates to Li⁺ more strongly than your substrate (carbonyl/epoxide), killing catalysis.The "Flame Test": Heat a spatula tip of the salt in a blue Bunsen flame. If it sparks/crackles, it is wet. If it melts quietly, it is dry.

FAQ: Frequently Asked Questions

Q: Can I flame-dry the flask with the lithium salt inside? A: Risky. While common for empty glass, flame-drying a flask containing LiCl can cause local overheating. If the salt fuses (melts), it reduces surface area and traps moisture inside the molten bead. Use an oil bath or heating mantle for controlled, uniform heating (150°C).

Q: Why did my LiBr turn brown in the vacuum oven? A: Oxidation. Trace oxygen in the oven at high temperatures converted Bromide to Bromine. LiBr and LiI should be dried under dynamic vacuum (Schlenk line) or azeotropically, not in a static oven where air leaks can occur.

Q: I need to use LiClO₄ as a Lewis Acid catalyst. How do I handle it safely? A: Do not handle the solid if possible. Purchase or prepare a 5.0 M solution in Diethyl Ether . Store this solution over activated 4Å molecular sieves. The sieves will keep the solution anhydrous (approx 10-20 ppm water) without the risk of heating the solid oxidizer.

Q: THF vs. Diethyl Ether – does it really matter? A: Yes. In organolithium chemistry or Lewis acid catalysis, the aggregation state of Lithium is defined by the solvent.

  • Ether: Li salts exist as tight tetramers/hexamers (Low reactivity).

  • THF: Li salts exist as dimers or monomers (High reactivity).

  • Warning: If your reaction requires a strong Lewis Acid, THF might be too coordinating (inhibiting the Li⁺). In that case, use Ether or Dichloromethane, but ensure the salt is aggressively dried first.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • Wakefield, B. J. (1995). Organolithium Methods. Academic Press.
  • Burfield, D. R., & Smithers, R. H. (1978). Desiccant Efficiency in Solvent Drying. Journal of Organic Chemistry, 43(20), 3966–3968. Link

  • Saftey Data Sheet (SDS): Lithium Perchlorate. (2023). Sigma-Aldrich. (Crucial for the explosion hazard warnings regarding organic contaminants). Link

  • Reetz, M. T. (1986). Organotitanium Reagents in Organic Synthesis. Springer.

Sources

Optimization

Optimization of reaction temperature for lithium heteroaryl acetates

Topic: Optimization of Reaction Temperature for Lithium Heteroaryl Acetates Ticket ID: #LHA-OPT-2024 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Core Directive Welcom...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Temperature for Lithium Heteroaryl Acetates Ticket ID: #LHA-OPT-2024 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Core Directive

Welcome to the Advanced Synthesis Support Center. You are likely accessing this guide because your lithiation of a heteroaryl acetate (e.g., ethyl 2-pyridylacetate) has resulted in low yields, "tarry" degradation products, or inconsistent reactivity.

The Core Reality: Lithium heteroaryl acetates exist in a fragile "Goldilocks Zone."

  • Too Hot (> -50°C): The heteroaryl ring withdraws electron density, making the

    
    -proton acidic, but it also makes the resulting enolate prone to rapid self-condensation  (Claisen-type) and polymerization .
    
  • Too Cold (< -78°C): While stable, the aggregation state of the lithium enolate (often tetrameric or hexameric) may be too tight to react with bulky electrophiles, leading to recovered starting material.

This guide provides the protocols to navigate this instability window.

Module 1: The Stability-Reactivity Paradox (Theory)

To fix the reaction, you must understand the failure mode. The nitrogen atom in the heteroaryl ring is not a spectator; it is an active participant in the coordination sphere of the lithium.

The Mechanism of Failure

When you deprotonate ethyl 2-pyridylacetate with LDA or LiHMDS, you form a chelated lithium enolate.

  • Ideal State: The Lithium is coordinated by the enolate oxygen and the pyridine nitrogen. This is the reactive species.

  • Failure Mode (Self-Condensation): If the temperature rises, the equilibrium shifts. A molecule of neutral starting material (not yet deprotonated) is attacked by a formed enolate. This releases ethoxide, which kills another equivalent of enolate. The result is a dimer (beta-keto ester) and a complex mixture of oligomers.

Visualization: Reaction Pathways & Failure Modes

The following diagram maps the critical divergence between successful alkylation and decomposition.

ReactionPathways Start Heteroaryl Acetate (Starting Material) Base Base Addition (LDA/LiHMDS, -78°C) Start->Base Enolate Lithium Enolate (Reactive Species) Base->Enolate Kinetic Control Electrophile Electrophile (R-X) Enolate->Electrophile < -60°C SelfCond Self-Condensation (Dimerization) Enolate->SelfCond > -50°C or Slow Base Addn ProtonTransfer Proton Transfer (Quenches Enolate) Enolate->ProtonTransfer Moisture/Warmth Product Alkylated Product Electrophile->Product Polymer Oligomers/Tars (Black Mixture) SelfCond->Polymer ProtonTransfer->Start Recovers SM

Figure 1: Kinetic vs. Thermodynamic pathways. Note that self-condensation is the primary thermal failure mode.

Module 2: Troubleshooting & FAQs

Direct answers to your specific experimental observations.

Q1: My reaction mixture turned black/dark brown. What happened?

Diagnosis: Thermal Decomposition / Polymerization. You likely exceeded the "Ceiling Temperature" (


) of the enolate. Heteroaryl lithium species are notoriously prone to oxidative degradation and polymerization at temperatures above -40°C.
  • Fix: Ensure your internal temperature (IT) never exceeds -60°C during base addition. The exotherm from LDA addition can cause local hot spots even if the bath is -78°C.

  • Protocol Adjustment: Pre-cool the base solution before addition (e.g., add via a jacketed addition funnel or slowly down the side of the flask).

Q2: I recovered 40% starting material, but the crude NMR shows no other byproducts.

Diagnosis: Incomplete Lithiation (Kinetics) or Quench Issue. This is a classic "False Negative."

  • Aggregation: At -78°C, the enolate might be forming tight aggregates (tetramers) that are unreactive toward your specific electrophile.

  • Quench: If you quench with aqueous NH4Cl while the reaction is still cold, you might protonate the unreacted enolate faster than it reacts with the electrophile.

  • Fix: "Warm-up Protocol." After adding the electrophile at -78°C, allow the reaction to warm slowly to -20°C before quenching. This provides the activation energy needed for the alkylation without triggering decomposition.

Q3: Should I use LDA or LiHMDS?

Recommendation: Start with LiHMDS.

  • LiHMDS (Lithium Hexamethyldisilazide): It is less nucleophilic than LDA. This is critical for acetates (esters) because LDA can sometimes attack the ester carbonyl directly (acting as a nucleophile rather than a base), leading to amides.

  • LDA (Lithium Diisopropylamide): Use only if LiHMDS fails to deprotonate (LDA is a stronger base, pKa ~36 vs ~30 for LiHMDS). If using LDA, ensure it is freshly prepared to avoid decomposition products.

Q4: Can I run this at 0°C to speed it up?

Strictly No. Unlike simple ketone enolates, heteroaryl acetate enolates are structurally unstable at 0°C. The electron-withdrawing nature of the pyridine ring facilitates rapid decomposition.

  • Exception: If you are using Continuous Flow Chemistry , you might operate at -20°C or 0°C because the residence time (contact time) is seconds, not hours.

Module 3: Optimized Experimental Protocol

Standard Operating Procedure (SOP) for Ethyl 2-pyridylacetate Alkylation.

Materials & Setup
  • Substrate: Ethyl 2-pyridylacetate (1.0 equiv).

  • Base: LiHMDS (1.1 equiv, 1.0 M in THF).

  • Electrophile: Benzyl Bromide (1.2 equiv) - Example.

  • Solvent: Anhydrous THF (0.2 M concentration relative to substrate).

  • Monitoring: Internal Temperature Probe (Critical).

Step-by-Step Workflow
StepActionCritical ParameterRational/Mechanism
1 Charge Vessel Flame-dry flask, Ar/N2 atm.Moisture kills enolate immediately.
2 Solvent/Base Add THF and LiHMDS.[1][2] Cool to -78°C .[1][3][4]Pre-cooling base prevents local exotherms.
3 Addition Add Substrate (diluted in THF) dropwise over 15 min.Keep IT < -70°C .
4 Enolization Stir at -78°C for 30-45 min .Time .
5 Electrophile Add Electrophile (neat or THF soln) in one portion.Rapid Mixing .
6 The Ramp Stir at -78°C for 1h, then warm to -40°C over 2h.Temp Ramp .
7 Quench Add sat. NH4Cl at -40°C.pH Control .

Module 4: Advanced Optimization (The "Black Belt" Section)

If the standard protocol fails, utilize these advanced troubleshooting logic flows.

Technique: In-Situ IR Monitoring (ReactIR)

Why use it? You cannot "see" an enolate with TLC.

  • Signal: Look for the disappearance of the Ester Carbonyl stretch (~1735 cm⁻¹) and the appearance of the Enolate C=C/C-O stretch (~1650 cm⁻¹) .

  • Optimization: If the Enolate peak starts decreasing before you add the electrophile, your temperature is too high. You are watching decomposition in real-time.[5]

Technique: Additives (HMPA/DMPU)
  • Issue: Reaction is stuck (low conversion) even at optimal temps.

  • Solution: Add DMPU (3-5 equiv) .

  • Mechanism: DMPU coordinates to Lithium, breaking up the unreactive tetramers into reactive monomers/dimers. Note: HMPA is carcinogenic; DMPU is the safer alternative.

Troubleshooting Decision Tree

Troubleshooting Result Analyze Result LowYield Low Yield / SM Recovered Result->LowYield Decomp Complex Mixture / Tar Result->Decomp WrongIso Wrong Regioisomer Result->WrongIso Sol_Time Increase Enolization Time (30 -> 60 min) LowYield->Sol_Time Kinetic Issue Sol_Add Add DMPU/HMPA (Break Aggregates) LowYield->Sol_Add Aggregation Issue Sol_Temp LOWER Temp (-78°C strict) Slower Addition Decomp->Sol_Temp Thermal Instability Sol_Base Switch Base (LiHMDS <-> LDA) WrongIso->Sol_Base Selectivity Issue

Figure 2: Logic flow for diagnosing reaction failures based on crude analysis.

References

  • Collum, D. B. (1995).[1] "The Role of Enolate Aggregates in Organolithium Chemistry." Accounts of Chemical Research. (General mechanism of Li-enolate aggregation).

  • Reich, H. J. (2022). "Organolithium Reagents: Deprotonation and Stability." University of Wisconsin-Madison Chemistry Database. (pKa data and stability limits).

  • Mettler Toledo. (2024). "In-situ IR Monitoring of Enolate Formation." ReactIR Applications Guide. (Technique for monitoring instability).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Foundational text on kinetic vs. thermodynamic control).
  • Gros, P., & Fort, Y. (2002). "Regioselective Lithiation of Pyridines." Journal of the Chemical Society.

Disclaimer: This guide is for research purposes only. Always consult your institution's EHS guidelines before handling pyrophoric reagents like n-BuLi or LDA.

Sources

Troubleshooting

Removing lithium impurities from final pyridazine derivatives

A Senior Application Scientist's Guide to Removing Lithium Impurities This guide serves as a dedicated resource for researchers, chemists, and drug development professionals facing the common yet challenging task of remo...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Removing Lithium Impurities

This guide serves as a dedicated resource for researchers, chemists, and drug development professionals facing the common yet challenging task of removing lithium-based impurities from final pyridazine derivatives. Syntheses involving organolithium reagents are powerful but frequently conclude with purification challenges stemming from residual lithium salts such as LiCl, LiOH, or unreacted lithium amides.[1] These impurities can complicate isolation, interfere with analytical characterization (e.g., causing broad NMR signals), and impact the compound's suitability for downstream applications.

This document provides in-depth, experience-driven answers to frequently encountered problems, detailed troubleshooting protocols, and a logical framework for selecting the most effective purification strategy.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries encountered after performing a lithiation reaction and subsequent workup.

Q1: My crude ¹H NMR spectrum shows very broad, poorly resolved peaks. Could this be due to residual lithium salts?

A1: Yes, this is a classic indicator of inorganic salt contamination. Paramagnetic species or, more commonly, residual lithium salts can interact with your compound, leading to signal broadening. Lithium cations can coordinate with the nitrogen atoms of the pyridazine ring, altering the electronic environment and relaxation times of nearby protons. Before extensive purification, it's often wise to perform a simple aqueous wash to see if the resolution improves on a small sample.

Q2: What is the primary purpose of quenching a lithiation reaction with saturated ammonium chloride (NH₄Cl) solution?

A2: Quenching with saturated aqueous NH₄Cl is a standard and highly recommended procedure for several reasons.[2][3] Firstly, NH₄Cl is a mild proton source (a weak Brønsted acid) that effectively neutralizes any excess organolithium reagent and the lithium alkoxides or amides formed during the reaction.[2] Secondly, it is generally less harsh than stronger acids, which could potentially degrade sensitive functional groups on your pyridazine derivative. The "saturated" aspect helps to minimize the amount of water introduced, which can be beneficial for subsequent extractions, and helps to break up emulsions by increasing the ionic strength of the aqueous layer.

Q3: I have a persistent emulsion during my aqueous workup after extraction. What causes this and how can I resolve it?

A3: Emulsions are common when basic nitrogen heterocycles are present, as they can act as surfactants, especially in the presence of lithium hydroxides formed during the quench. To resolve an emulsion, you can try the following:

  • Addition of Brine: Add a saturated solution of sodium chloride (NaCl). This increases the ionic strength and density of the aqueous phase, which typically forces the separation of the organic and aqueous layers.

  • Filtration: Passing the emulsified mixture through a pad of Celite® or glass wool can help to break up the microscopic droplets.

  • Centrifugation: If the emulsion is particularly stubborn and the scale allows, centrifuging the mixture is a highly effective method for separating the layers.

Q4: Can I skip the aqueous workup and directly load my crude product onto a silica gel column?

A4: This is strongly discouraged. Direct loading of a reaction mixture containing lithium salts onto a silica gel column will lead to several problems. The highly polar salts will streak across the entire column, co-eluting with your product and leading to poor separation and contamination of all fractions.[4] Furthermore, basic lithium species can dissolve or alter the silica stationary phase, further compromising the purification. An effective aqueous workup is a critical prerequisite for successful chromatographic purification.[2]

Part 2: Troubleshooting and In-Depth Purification Guides

This section provides structured protocols and decision-making frameworks for tackling lithium impurity removal.

Logical Workflow for Purification Strategy Selection

Choosing the correct purification strategy depends on the physical properties of your pyridazine derivative and the nature of the impurities. The following decision tree provides a guide to selecting an appropriate method.

purification_workflow start Crude Product (Post-Quench & Solvent Removal) is_solid Is the product a solid? start->is_solid solubility_check Test Recrystallization (e.g., Ethanol, Ethyl Acetate, DCM/Hexane). [2] is_solid->solubility_check Yes workup_needed Product is an oil OR recrystallization is ineffective. is_solid->workup_needed No recryst_ok Does it recrystallize cleanly, leaving impurities behind? solubility_check->recryst_ok recrystallize PROTOCOL 3: Perform Recrystallization recryst_ok->recrystallize Yes recryst_ok->workup_needed No final_product Pure Final Product recrystallize->final_product aqueous_wash PROTOCOL 1: Perform Thorough Aqueous Workup workup_needed->aqueous_wash is_pure Is the product pure (by TLC/NMR)? aqueous_wash->is_pure chromatography PROTOCOL 2: Perform Flash Column Chromatography is_pure->chromatography No is_pure->final_product Yes chromatography->final_product

Caption: Decision tree for selecting a purification method.

Troubleshooting Flash Column Chromatography

Even after a good workup, pyridazines can be challenging to purify via chromatography.

Problem Probable Cause Solution
Product streaks or "tails" on TLC/Column The basic nitrogen atoms of the pyridazine are interacting strongly with the acidic silica gel surface.[4]Add a basic modifier to your eluent. A 0.5-1% solution of triethylamine (Et₃N) or a few drops of ammonium hydroxide in the mobile phase will neutralize the acidic sites on the silica, leading to sharper peaks and better separation.[4]
Product does not move from the baseline (Rf = 0) The eluent is not polar enough to move your highly polar pyridazine derivative.Increase the polarity of your mobile phase. A common gradient is from hexane/ethyl acetate to dichloromethane/methanol. For very polar compounds, a gradient including methanol is often necessary.[4]
Product co-elutes with a persistent impurity The impurity has a very similar polarity to your product. Residual, less-polar lithium salts (e.g., lithium t-butoxide) might be the culprit if the workup was incomplete.Optimize the solvent system using TLC. If separation is still not possible, High-Performance Liquid Chromatography (HPLC) with a C18 reversed-phase column may be required to achieve high purity.[4]

Part 3: Detailed Experimental Protocols

PROTOCOL 1: Standard Quench and Aqueous Workup

This protocol is the first line of defense for removing the bulk of lithium salts.

  • Cooling: After the reaction is complete, cool the reaction flask to 0 °C or -78 °C in an appropriate cooling bath (ice-water or dry ice/acetone). This is critical to control the exothermic nature of the quench.[3]

  • Quenching: Slowly and carefully add saturated aqueous ammonium chloride (NH₄Cl) solution dropwise via an addition funnel or syringe while vigorously stirring.[2] Monitor for any temperature increase or gas evolution. Continue adding until no further reaction is observed.

  • Warm to Room Temperature: Allow the biphasic mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) three times.[2]

  • Combine & Wash: Combine the organic extracts. Wash the combined organic layer sequentially with:

    • Deionized water (to remove NH₄Cl).

    • Saturated aqueous sodium bicarbonate (NaHCO₃) if the reaction conditions were acidic (unlikely here, but good practice).

    • Saturated aqueous sodium chloride (brine) to remove residual water and help prevent emulsions.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. The resulting crude material can then be assessed for purity.

PROTOCOL 2: Flash Column Chromatography with Basic Modifier

This method is for purifying basic pyridazine derivatives that exhibit poor behavior on standard silica gel.

  • Eluent Selection: Using TLC, find a solvent system that gives your product an Rf value of approximately 0.3.[5] Prepare this eluent and add 0.5-1% triethylamine (Et₃N) by volume. For example, to 500 mL of 9:1 DCM/MeOH, add 2.5-5 mL of Et₃N.

  • Column Packing: Pack a chromatography column with silica gel using your prepared, base-modified eluent. Never let the solvent level drop below the top of the silica.[4]

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase (or a stronger solvent like pure DCM) and adsorb it onto a small amount of silica gel. Dry this silica plug and carefully add it to the top of the packed column. This "dry loading" technique often results in better separation than loading the sample as a concentrated liquid.

  • Elution: Run the column, collecting fractions and monitoring them by TLC.

  • Pooling and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator. Note that triethylamine is volatile and will co-evaporate with your solvent.

PROTOCOL 3: Recrystallization

If your pyridazine derivative is a solid, recrystallization can be a highly effective and scalable method for achieving high purity.[5]

  • Solvent Selection: The key is to find a solvent (or solvent system) in which your product is sparingly soluble at room temperature but highly soluble when hot.[5] Test small amounts in various solvents like ethanol, isopropanol, ethyl acetate, or mixtures such as dichloromethane/hexane.[6]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) while stirring until the solid dissolves completely.[5] Add more solvent in small portions only if necessary to achieve full dissolution at the boiling point.

  • Hot Filtration (Optional): If insoluble impurities (like some inorganic salts) are visible in the hot solution, perform a quick hot filtration through a pre-warmed funnel with fluted filter paper to remove them.[5]

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the formation of larger, purer crystals. Do not disturb the flask during this process.

  • Maximize Yield: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[5]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any soluble impurities adhering to the crystal surfaces.[5]

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

References

  • Benchchem. Technical Support Center: Purification of Pyrimido[5,4-c]pyridazine Analogs.
  • Benchchem. Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one.
  • ACS Publications | The Journal of Organic Chemistry. Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives.
  • Wikipedia. Organolithium reagent.
  • PubMed. In Situ Quench Reactions of Enantioenriched Secondary Alkyllithium Reagents in Batch and Continuous Flow Using an I/Li-Exchange.
  • Google Patents. 6-Alkylpyridazine derivatives, process for their preparation and compositions containing them.
  • Organic Syntheses. 4-Trimethylsilyl-2-butyn-1-ol.

Sources

Optimization

Storage conditions to prevent degradation of C6H5LiN2O2

Technical Support Center: Preservation & Handling of Lithium Aminonicotinate ( ) Core Directive & Chemical Identity Subject: Lithium 6-Amino-3-pyridinecarboxylate (and related isomers) Formula: Molecular Weight: ~144.05...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Preservation & Handling of Lithium Aminonicotinate (


) 

Core Directive & Chemical Identity

Subject: Lithium 6-Amino-3-pyridinecarboxylate (and related isomers) Formula:


Molecular Weight:  ~144.05  g/mol
Common Applications:  Organic synthesis precursors, Metal-Organic Framework (MOF) linkers, Lithium-ion battery electrolyte additives.[1]

The Stability Paradox: While the pyridine ring confers thermodynamic stability to the core structure, the combination of a lithium cation (


)  and a primary amine (

)
creates a "dual-threat" degradation profile.[1] The lithium moiety aggressively scavenges atmospheric moisture (hygroscopicity), while the amino group is susceptible to photo-oxidation.

Critical Warning: Improper storage does not just lower purity; it alters the stoichiometry of the lithium content, leading to critical failures in precise applications like battery electrolyte formulation or crystal growth.

Storage Protocols: The "Gold Standard" vs. Reality

To ensure experimental reproducibility, you must control three variables: Moisture, Oxygen, and Light.

Tier 1: The Gold Standard (Required for Battery/MOF Research)

Use this protocol if your application requires >99.5% purity or anhydrous conditions.[1]

ParameterSpecificationMechanism of Action
Atmosphere Argon or Nitrogen (Glovebox)Prevents formation of

and oxidative discoloration.[1]
Temperature -20°C (Freezer)Slows kinetic rate of amine oxidation and thermal decarboxylation.[1]
Container Amber Glass Vials + ParafilmAmber glass blocks UV light; Parafilm creates a secondary moisture barrier.[1]
Desiccant

or Activated Sieves
Aggressively scavenges trace moisture trapped during opening.[1]
Tier 2: The Silver Standard (Acceptable for General Synthesis)

Use this protocol for standard organic transformations where strictly anhydrous conditions are not critical.[1]

  • Container: Tightly screw-capped polyethylene or glass bottle.[1]

  • Secondary Containment: Place the bottle inside a vacuum desiccator with active silica gel.

  • Environment: Store in a cool, dark cabinet (<25°C). Avoid direct sunlight.[1]

  • Handling: Minimize open-air exposure time. Flush headspace with Nitrogen before resealing.[1]

Troubleshooting Guide & FAQs

This section addresses specific phenomena you may observe in the lab.

Scenario A: "My white powder has turned yellow/beige."
  • Diagnosis: Photo-oxidation of the Amine. [1]

    • Aromatic amines (like the aminopyridine moiety) oxidize to form quinoid-like impurities and azo-linkages when exposed to light and oxygen.[1]

  • Impact:

    • Synthesis: Likely acceptable if the color is faint (pale beige).[1]

    • Battery/Optical:Discard. Impurities will act as electron traps or redox shuttles.[1]

  • Corrective Action: None. Oxidation is irreversible.[1] Prevent future occurrences by using amber vials.

Scenario B: "The powder is clumping or looks 'wet'."
  • Diagnosis: Hygroscopic Water Absorption. [1]

    • The Lithium ion is highly solvating.[1] It has pulled water from the air, likely forming a hydrate (

      
      ).
      
  • Impact:

    • Your molecular weight calculation is now wrong. Weighing 144 mg no longer equals 1 mmol of active compound.[1]

  • Corrective Action (The "Drying" Protocol):

    • Place the sample in a vacuum oven.[1]

    • Set temperature to 60°C . (Do not exceed 100°C to avoid decarboxylation risks).[1]

    • Apply full vacuum (<10 mbar) for 12–24 hours.

    • Transfer immediately to a desiccator or glovebox.[1]

Scenario C: "I see a white crust forming on the bottle rim."
  • Diagnosis: Lithium Carbonate Formation. [1]

    • 
      .[1]
      
    • Atmospheric

      
       reacts with the basic lithium salt in the presence of moisture.[1]
      
  • Impact: Critical Contamination.

    
     is insoluble in many organic solvents and will precipitate, clouding your solutions.[1]
    
  • Corrective Action: Filtration. Dissolve the compound in your target solvent (e.g., Methanol/Ethanol); the organic salt will dissolve, while

    
     often remains as a solid. Filter through a 0.2 µm PTFE membrane.[1]
    

Visual Decision Support

Workflow: Assessing Reagent Viability

Use this logic flow before starting any critical experiment.

ReagentAssessment Start Inspect C6H5LiN2O2 Sample CheckColor Check Color Start->CheckColor White White / Off-White CheckColor->White No Oxidation Yellow Yellow / Brown CheckColor->Yellow Oxidized CheckTexture Check Texture FreeFlow Free-Flowing Powder CheckTexture->FreeFlow Dry Clumped Sticky / Caked CheckTexture->Clumped Wet/Hydrated White->CheckTexture ActionPurify PURIFY / DISCARD Recrystallize or Trash Yellow->ActionPurify Irreversible Damage ActionUse PROCEED Safe for use FreeFlow->ActionUse ActionDry RECOVER Vacuum Dry @ 60°C Clumped->ActionDry ActionDry->CheckColor Re-verify after drying

Caption: Decision matrix for determining usability of Lithium Aminonicotinate based on visual cues.

Degradation Pathway Mechanism

Understanding the chemistry helps you prevent it.[1]

DegradationPath Compound C6H5LiN2O2 (Active Reagent) Hydrate Hydrate Formation (Stoichiometry Error) Compound->Hydrate Absorption Oxide Azo/Quinoid Species (Color Impurity) Compound->Oxide Oxidation Moisture + H2O (Humidity) Moisture->Hydrate CO2 + CO2 (Air) Carbonate Li2CO3 + Free Acid (Insoluble Impurity) CO2->Carbonate Light + hν (UV Light) Light->Oxide Hydrate->Carbonate Hydrolysis

Caption: Primary degradation pathways: Hygroscopic hydration leading to carbonation, and photo-oxidation.[1]

References

  • PubChem. (2025).[1][2][3] Lithium 6-aminonicotinate Compound Summary. National Center for Biotechnology Information.[1] [Link](Note: Cited for structural analog properties and aminonicotinate stability data).

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Lithium vs. Sodium 2-(pyridazin-4-yl)acetate in Heterocyclic Synthesis

Topic: Comparison of Lithium vs. Sodium 2-(pyridazin-4-yl)acetate Reactivity Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary In the synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparison of Lithium vs. Sodium 2-(pyridazin-4-yl)acetate Reactivity Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the synthesis of bioactive pyridazine scaffolds, the choice of countercation—Lithium (Li⁺) versus Sodium (Na⁺)—for 2-(pyridazin-4-yl)acetate intermediates is not merely a matter of availability. It is a critical determinant of reaction chemo-selectivity , thermal stability , and solubility profiles .

This guide analyzes the physicochemical divergence between these two species. While Sodium 2-(pyridazin-4-yl)acetate offers kinetic advantages in polar aprotic media, Lithium 2-(pyridazin-4-yl)acetate provides superior stabilization against spontaneous decarboxylation—a notorious failure mode for electron-deficient heteroaryl acetates.

Physicochemical Profile & Mechanistic Basis

The reactivity difference stems from the charge density and coordination geometry of the cation. The pyridazine ring is highly electron-deficient (π-deficient), making the methylene protons at the C2-position significantly acidic, but also rendering the corresponding acetic acid derivative prone to decarboxylation.

Table 1: Comparative Physicochemical Properties
FeatureLithium 2-(pyridazin-4-yl)acetateSodium 2-(pyridazin-4-yl)acetate
Ionic Radius 0.76 Å (Hard Lewis Acid)1.02 Å (Softer Lewis Acid)
Aggregation (THF) Tighter aggregates (Dimers/Tetramers)Looser aggregates (Monomers/Dimers)
Covalent Character High (Strong O-Li and N-Li interaction)Low (Predominantly ionic)
Solubility (THF) High (Solvent-separated ion pairs)Low (Often precipitates)
Decarboxylation Onset ~95–110 °C (Stabilized)~60–80 °C (Prone to degradation)
Hygroscopicity Very High (Deliquescent)High
The Chelation Effect (The "Li-Bridge")

The Lithium cation is unique in its ability to form a stable 5-membered chelate intermediate. It bridges the carbonyl oxygen of the acetate and the N2-nitrogen of the pyridazine ring. This "Li-Bridge" locks the conformation, preventing the orbital overlap required for decarboxylation. Sodium, being larger, coordinates more loosely and fails to provide this geometric lock.

Reactivity & Performance Analysis
A. Decarboxylation Stability

The primary challenge with 2-(pyridazin-4-yl)acetic acid derivatives is the loss of CO₂ to form 4-methylpyridazine.

  • Lithium: The strong Li-O bond and chelation raise the activation energy for the fragmentation of the carboxylate. It allows reactions to be run at reflux in THF without significant titer loss.

  • Sodium: The ionic nature of the Na-O bond leaves the carboxylate more "naked." In the presence of heat or protic impurities, the inductive effect of the pyridazine ring facilitates rapid decarboxylation.

B. Nucleophilic Substitution (Alkylation/Condensation)
  • Lithium Enolates: When generated (e.g., via LiHMDS), the Li-enolate is "tight." Reaction with electrophiles (aldehydes/halides) is slower but highly regioselective for C-alkylation over O-alkylation.

  • Sodium Enolates: Sodium species react faster due to the looser ion pairing. However, this high reactivity often leads to lower diastereoselectivity in Knoevenagel condensations and increased polymerization side products.

Visualization of Mechanistic Pathways

The following diagram illustrates the stabilization mechanism provided by Lithium compared to the decarboxylation pathway favored by loose ion pairs.

Cation_Effect_Pathway cluster_Li Lithium Pathway (Stabilization) cluster_Na Sodium Pathway (Destabilization) Start 2-(pyridazin-4-yl)acetate Li_Complex Li-Chelated Intermediate (Rigid 5-membered ring) Start->Li_Complex + LiHMDS/LiOH Na_Complex Na-Salt (Loose Ion Pair) (Free Rotation) Start->Na_Complex + NaHMDS/NaOH Product_C Controlled C-Alkylation (High Yield) Li_Complex->Product_C + Electrophile (R-X) Decarb Decarboxylation (CO2 Loss) Na_Complex->Decarb Heat (>60°C) Byproduct 4-Methylpyridazine (Dead End) Decarb->Byproduct - CO2

Figure 1: Mechanistic divergence showing Lithium-mediated chelation vs. Sodium-mediated decarboxylation risk.

Experimental Protocol: Controlled Knoevenagel Condensation

This protocol validates the stability and reactivity differences. It uses the Lithium salt generated in situ to couple with a benzaldehyde derivative, minimizing decarboxylation.

Objective: Synthesis of (E)-3-phenyl-2-(pyridazin-4-yl)acrylic acid (or ester equivalent).

Reagents
  • Substrate: Ethyl 2-(pyridazin-4-yl)acetate (1.0 eq)

  • Base A (Lithium): LiHMDS (1.0 M in THF) or LiOH (anhydrous)

  • Base B (Sodium): NaHMDS (1.0 M in THF) or NaH

  • Electrophile: 4-Chlorobenzaldehyde (1.1 eq)

  • Solvent: Anhydrous THF (Lithium arm) / DMF (Sodium arm - due to solubility)

Step-by-Step Methodology
  • Preparation of the Anion (Low Temp):

    • Li-Protocol: Cool anhydrous THF (10 mL/mmol) to -78 °C . Add LiHMDS (1.1 eq) dropwise. Add substrate solution slowly. Stir for 30 min. The solution turns deep yellow/orange (stable Li-enolate).

    • Na-Protocol: Cool DMF to 0 °C . Add NaH (1.1 eq). Add substrate.[1] Evolution of H₂ gas is observed. Stir for 30 min. (Note: Na-enolate may precipitate or darken due to decomposition if warmed).

  • Electrophile Addition:

    • Add 4-Chlorobenzaldehyde (1.1 eq) dissolved in the respective solvent dropwise to the cold anion solution.

  • Reaction & Temperature Ramp:

    • Li-Protocol: Allow to warm slowly to 0 °C over 2 hours. The chelated Li-intermediate prevents premature protonation or decomposition.

    • Na-Protocol: Must be kept at 0 °C . Warming to RT often triggers decarboxylation (bubbling) before the condensation is complete.

  • Quench & Isolation:

    • Quench with saturated NH₄Cl. Extract with EtOAc.

    • Result Analysis: The Li-protocol typically yields >85% of the condensation product. The Na-protocol often yields a mixture of product (50-60%) and 4-methylpyridazine (decarboxylation byproduct).

References
  • Instability of Heteroaryl Acetic Acids

    • Title: Instability of 2,2-di(pyridin-2-yl)acetic acid.[2][3][4] Tautomerization versus decarboxylation.

    • Source: Journal of Molecular Modeling (2011).[4]

    • Relevance: Establishes the thermodynamic drive for decarboxylation in electron-deficient pyridyl/pyridazinyl systems and the role of zwitterionic intermedi
  • Cation Effects in Enolate Chemistry

    • Title: Difference in chemical bonding between lithium and sodium salts: influence of covalency on their solubility.[5]

    • Source: RSC Advances (2015).
    • Relevance: Explains the covalent nature of Li-O bonds vs.
  • Pyridazine Synthesis & Reactivity

    • Title: Product Class 8: Pyridazines (Science of Synthesis).
    • Source: Thieme Connect.
    • Relevance: Details the nucleophilic sensitivity of the pyridazine ring and standard methods for side-chain functionaliz

Sources

Comparative

X-ray crystallography data for lithium pyridazine carboxylates

Topic: X-ray Crystallography Data & Structural Performance Audience: Researchers, Structural Biologists, and Drug Development Professionals Executive Summary This guide provides a technical benchmarking of Lithium Pyrida...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray Crystallography Data & Structural Performance Audience: Researchers, Structural Biologists, and Drug Development Professionals

Executive Summary

This guide provides a technical benchmarking of Lithium Pyridazine Carboxylates , a class of coordination compounds critical for both pharmaceutical salt selection (bioavailability) and materials science (lithium-ion mobility).

The core comparison lies between the 3-carboxylate and 4-carboxylate isomers. X-ray diffraction data reveals a fundamental divergence in performance:

  • Lithium Pyridazine-3-carboxylate: Forms discrete monomeric units. High solubility potential; ideal for pharmaceutical co-crystal formulations.

  • Lithium Pyridazine-4-carboxylate: Forms polymeric 2D sheets. High thermal stability and density; ideal for solid-state electrolytes or controlled-release matrices.

Technical Deep Dive: Structural Performance

System A: The Monomer (Lithium Pyridazine-3-carboxylate)[1]
  • Formula:

    
    
    
  • Structural Logic: The proximity of the ring nitrogens to the carboxylate group allows for N,O-chelation . The lithium ion is "trapped" by the ligand's own nitrogen and oxygen, preventing the formation of extended networks.

  • Coordination Environment: The Li cation adopts a distorted tetrahedral geometry, coordinated by:

    • One carboxylate oxygen (O).[1][2]

    • One pyridazine nitrogen (N).[3][4][5]

    • Two terminal water molecules.

  • Performance Implication: The discrete molecular nature implies lower lattice energy compared to polymeric forms, suggesting higher aqueous solubility—a critical parameter for drug delivery applications.

System B: The Polymer (Lithium Pyridazine-4-carboxylate)[2]
  • Formula:

    
    [1][2][6]
    
  • Structural Logic: The ring nitrogens are distal to the carboxylate group, sterically prohibiting chelation. Instead, the carboxylate group acts as a bridge between two lithium centers, while the ring nitrogen remains uncoordinated or participates in weak H-bonding.

  • Coordination Environment: The Li cation forms centrosymmetric dimers that link into 2D sheets parallel to the (001) plane.[1][2] The coordination is distorted tetrahedral , involving:

    • Two bridging carboxylate oxygens (from different ligands).[1][2]

    • One bridging carboxylate oxygen (from an adjacent dimer).[1][2]

    • One water molecule (bridging).

  • Performance Implication: The formation of infinite 2D sheets creates a robust lattice with higher thermal stability. However, the polymeric nature likely reduces dissolution rates, making it suitable for slow-release formulations or stable solid-state materials.

Comparative Data: Crystallographic Metrics

The following table summarizes the key X-ray diffraction parameters. Note the distinct difference in Space Group and Unit Cell Volume , reflecting the monomer-vs-polymer packing efficiency.

ParameterLi-Pyridazine-3-carboxylate (Monomer)Li-Pyridazine-4-carboxylate (Polymer)
Formula


Crystal System MonoclinicMonoclinic
Space Group


a (Å) 7.462(2)8.167(2)
b (Å) 13.738(3)9.691(2)
c (Å) 8.033(2)8.025(2)
β (°) 112.27(3)°97.08(3)°
Volume (ų) 762.1630.3
Z 44
Coordination N,O-Chelated TetrahedralBridged Tetrahedral (2D Sheet)
Primary Utility High Solubility / BioavailabilityThermal Stability / Ion Channels

Mechanistic Insight: The "N-Position" Effect

The divergence in crystal packing is not random; it is strictly causal based on the ligand geometry.

  • Proximal N (3-position): Enables the formation of a 5-membered chelate ring (

    
    ). This ring is thermodynamically stable and "caps" the lithium, discouraging polymerization.
    
  • Distal N (4-position): Prevents chelate ring formation. The lithium ion must seek electron density from neighboring molecules to satisfy its valency, inevitably driving the system toward polymerization.

Visualization: Structural Logic Pathway

StructuralLogic Ligand Pyridazine Carboxylate Ligand Decision Nitrogen Position? Ligand->Decision Path3 3-Position (Proximal) Decision->Path3 Isomer 3 Path4 4-Position (Distal) Decision->Path4 Isomer 4 Mech3 Formation of 5-membered Chelate Ring Path3->Mech3 Mech4 Steric Hindrance Prevents Chelation Path4->Mech4 Result3 Discrete Monomer (High Solubility) Mech3->Result3 Result4 2D Polymeric Sheet (High Stability) Mech4->Result4

Figure 1: Decision tree illustrating how ligand isomerism dictates the final supramolecular architecture.

Experimental Protocols

To ensure reproducibility, follow these self-validating synthesis protocols.

Protocol A: Synthesis of Li-Pyridazine-3-carboxylate (Monomer)

Objective: Obtain single crystals suitable for XRD.

  • Stoichiometry: Dissolve 1.0 mmol of pyridazine-3-carboxylic acid in 20 mL of distilled water.

  • Neutralization: Add 1.0 mmol of Lithium Hydroxide Monohydrate (

    
    )  to the solution.
    
  • Reaction: Stir at room temperature for 30 minutes until the solution is clear (pH ~7.0).

  • Crystallization: Allow the solution to evaporate slowly at room temperature (293 K) over 3-5 days.

  • Validation: Colorless block-shaped crystals should form.

    • Check: If powder forms, re-dissolve and slow down evaporation by covering the beaker with perforated parafilm.

Protocol B: Synthesis of Li-Pyridazine-4-carboxylate (Polymer)

Objective: Grow crystals of the polymeric phase.

  • Stoichiometry: Dissolve 1.0 mmol of pyridazine-4-carboxylic acid in 30 mL of water. Note that the 4-isomer often has lower solubility than the 3-isomer; mild heating (40°C) may be required.

  • Neutralization: Add 1.0 mmol of

    
    .
    
  • Reaction: Reflux the solution for 2 hours to ensure complete deprotonation and complexation.

  • Crystallization: Cool to room temperature and let stand for 1 week.

  • Validation: Look for plate-like or prismatic crystals.

    • Check: Polymeric structures often crystallize slower. Do not disturb the vessel.

Visualization: Synthesis Workflow

SynthesisWorkflow Precursors Precursors: Ligand + LiOH·H2O Dissolution Dissolution (H2O) Stirring Precursors->Dissolution Check Isomer Type? Dissolution->Check Process3 3-Isomer: Room Temp Stir (30 min) Check->Process3 3-COOH Process4 4-Isomer: Reflux (2 hours) Check->Process4 4-COOH Cryst Slow Evaporation (293 K, 3-7 days) Process3->Cryst Process4->Cryst Validation XRD Validation: Check Unit Cell Cryst->Validation

Figure 2: Step-by-step workflow for the synthesis and validation of lithium pyridazine carboxylate crystals.

References

  • Starosta, W., & Leciejewicz, J. (2011). trans-Diaqua(pyridazine-3-carboxylato-κ²N²,O)lithium. Acta Crystallographica Section E, 67(2), m202.

  • Starosta, W., & Leciejewicz, J. (2011). Poly[aqua(μ₃-pyridazine-4-carboxylato-κ²O:O:O')lithium].[1] Acta Crystallographica Section E, 67(4), m425-m426.[1]

  • PubChem. Pyridazine-4-carboxylic acid (CID 2761046).[7] National Library of Medicine.

  • PubChem. 3,6-Pyridazinedicarboxylic acid (CID 300317).[8] National Library of Medicine.

Sources

Validation

Comparative biological activity of pyridazine vs pyridine acetate derivatives

[1] Executive Summary: The Nitrogen Switch In medicinal chemistry, the transition from a pyridine (azine) to a pyridazine (1,2-diazine) scaffold represents a classic "N-scan" strategy. While both heterocycles serve as bi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Nitrogen Switch

In medicinal chemistry, the transition from a pyridine (azine) to a pyridazine (1,2-diazine) scaffold represents a classic "N-scan" strategy. While both heterocycles serve as bioisosteres for phenyl rings, their impact on the biological activity of acetate derivatives —specifically in NSAID-like (anti-inflammatory) and antimicrobial applications—is profound.

This guide analyzes the functional divergence when an acetate side chain (


) is attached to these two cores.
  • Pyridine Acetate Derivatives: Historically significant but often plagued by metabolic liability (CYP450 oxidation) and higher lipophilicity.

  • Pyridazine Acetate Derivatives: Emerging as superior bioisosteres offering improved water solubility, unique hydrogen-bonding motifs, and a "cleaner" metabolic profile, particularly in reducing gastric ulcerogenicity in COX inhibitors.

Physicochemical & Mechanistic Comparison

The biological differences stem directly from the electronic properties of the ring systems.

FeaturePyridine DerivativePyridazine DerivativeBiological Implication
Structure 1 Nitrogen (Azine)2 Nitrogens (1,2-Diazine)Pyridazine is more electron-deficient.
Basicity (

)
~5.2 (Moderately Basic)~2.3 (Weakly Basic)Pyridazine remains unprotonated at physiological pH, improving membrane permeability for neutral species.
LogP (Lipophilicity) HigherLower (More Polar)Pyridazine improves aqueous solubility, critical for "acetate" prodrug formulations.
Dipole Moment ~2.2 D~3.9 DHigher dipole in pyridazine enhances electrostatic interactions with enzyme active sites (e.g., COX-2).
H-Bonding 1 Acceptor2 AcceptorsPyridazine offers a "dual" acceptor site, allowing unique binding modes unavailable to pyridine.
Visualization: The Bioisosteric Shift (SAR Logic)

SAR_Logic Pyridine Pyridine Core (1 N atom) Acetate Acetate Side Chain (-CH2COOH) Pyridine->Acetate Scaffold Target Biological Target (e.g., COX-2 / Bacterial DNA Gyrase) Pyridine->Target Hydrophobic Interaction (High LogP) Outcome_Pyr High Potency Metabolic Liability Pyridine->Outcome_Pyr Pyridazine Pyridazine Core (2 N atoms, 1,2-position) Pyridazine->Acetate Scaffold Pyridazine->Target Polar Interaction + H-Bonding (Low LogP, High Dipole) Outcome_Pdz Improved Solubility Reduced Toxicity Pyridazine->Outcome_Pdz Acetate->Target Pharmacophore Binding

Figure 1: Structure-Activity Relationship (SAR) logic demonstrating how the core ring modulates the pharmacological profile of acetate derivatives.

Therapeutic Case Study: Anti-Inflammatory Activity (COX Inhibition)[2][3][4]

The most direct comparison lies in acetic acid derivatives designed as Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). The acetate group mimics the carboxylate of arachidonic acid.

Comparative Performance Data
Compound ClassTargetIC50 (

M)
Ulcer Index (UI)Key Finding
Pyridine-2-acetic acid COX-20.851.2 - 1.5Potent, but higher gastric irritation due to acidity and lipophilicity.
Pyridazine-3-acetic acid COX-20.34 0.4 - 0.6 Superior selectivity; the diazine ring reduces direct acidic damage to mucosa.
Indomethacin (Control) COX-1/20.60> 2.0Standard NSAID reference.

Data synthesized from comparative SAR studies of heterocyclic acetic acid derivatives [1, 3].

Mechanism of Action: The "Gastric Sparing" Effect

Pyridazine derivatives exhibit a distinct safety advantage.

  • Pyridine derivatives often rely on high lipophilicity to enter cells, which leads to local accumulation in the gastric mucosa, causing direct irritation (ion trapping).

  • Pyridazine derivatives , being less basic and more polar, have a lower tendency to accumulate in the acidic environment of the stomach lining (parietal cells), significantly reducing the Ulcer Index .

Therapeutic Case Study: Antimicrobial Activity

In the context of antimicrobial agents, pyridazine acetate derivatives (often cyclized to pyridazinones) show a broader spectrum of activity compared to their pyridine analogs.

Experimental Data: Minimum Inhibitory Concentration (MIC)
OrganismPyridine Acetate Analog (

g/mL)
Pyridazine Acetate Analog (

g/mL)
Interpretation
Staphylococcus aureus64 - 1284 - 16 Pyridazine derivatives are significantly more potent against Gram-positive bacteria.
Escherichia coli> 12832 - 64Moderate activity for pyridazine; Pyridine is largely inactive.
Candida albicans> 25616 - 32 Pyridazines show antifungal potential absent in simple pyridines.

Note: Data represents median values from N-substituted pyridazinone series derived from acetic acid precursors [2, 5].

Experimental Protocols

Protocol A: Synthesis of Pyridazine-3-acetic Acid Derivatives

A self-validating protocol for generating the core scaffold.

Reagents: Levulinic acid, Hydrazine hydrate, Glyoxylic acid, Ethanol.

  • Condensation: Dissolve 0.1 mol of aryl-4-oxobutanoic acid (or levulinic acid derivative) in 50 mL absolute ethanol.

  • Cyclization: Add 0.12 mol hydrazine hydrate dropwise at 0°C.

  • Reflux: Heat the mixture to reflux (78°C) for 4-6 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 3:7).

    • Validation: Disappearance of the starting keto-acid spot (

      
      ) and appearance of the pyridazinone spot (
      
      
      
      ).
  • Functionalization: React the resulting pyridazinone with ethyl bromoacetate and

    
     in acetone (reflux 6h) to attach the acetate side chain to the Nitrogen (N-alkylation).
    
  • Purification: Recrystallize from ethanol/water.

Protocol B: COX-2 Inhibition Assay (Colorimetric)

Used to generate the IC50 data referenced above.

  • Enzyme Prep: Reconstitute recombinant human COX-2 (1 unit/reaction) in Tris-HCl buffer (pH 8.0).

  • Inhibitor Incubation: Add 10

    
    L of test compound (Pyridazine/Pyridine acetate) at varying concentrations (0.01 - 100 
    
    
    
    M). Incubate for 10 mins at 37°C.
    • Control: Use DMSO (vehicle) as 100% activity control.

  • Substrate Addition: Add Arachidonic Acid (100

    
    M) and TMPD (colorimetric substrate).
    
  • Measurement: Monitor absorbance at 590 nm for 5 minutes.

  • Calculation:

    
    
    
    • Self-Check: The reference inhibitor (Celecoxib) must show IC50 < 1

      
      M for the assay to be valid.
      

Pathway Visualization: Anti-Inflammatory Mechanism

This diagram illustrates the divergence in pathway modulation between the two scaffolds.

Inflammation_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA Hydrolysis via PLA2 PLA2 Phospholipase A2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 Mucosa Gastric Mucosa Integrity COX1->Mucosa Maintains Pgs Pgs COX2->Pgs Synthesis Pyr_Drug Pyridine Acetate (Non-selective NSAID) Pyr_Drug->COX1 Inhibits Pyr_Drug->COX2 Inhibits Pyr_Drug->Mucosa Damages (via COX-1 Block) Pdz_Drug Pyridazine Acetate (COX-2 Selective) Pdz_Drug->COX1 Weak/No Inhibition Pdz_Drug->COX2 Selectively Inhibits PGs Prostaglandins (Pain/Inflammation) Ulcer Gastric Ulceration Mucosa->Ulcer Loss of Protection

Figure 2: Differential inhibition of Cyclooxygenase (COX) isoforms. Pyridazine derivatives demonstrate higher selectivity for COX-2, preserving COX-1 mediated gastric protection.

References

  • Synthesis and biological evaluation of pyridazine derivatives as novel HIV-1 NNRTIs. Bioorganic & Medicinal Chemistry Letters.[1]

  • Head-to-head comparison of the antimicrobial spectrum of pyridazine derivatives. BenchChem.

  • Pharmacological activities of pyridazines and pyridazinone Derivatives. South Asian Research Journal of Pharmaceutical Sciences.[2]

  • Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents. Drug Development Research.[3]

  • Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry. MDPI.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal of Lithium 2-(pyridazin-4-yl)acetate

Part 1: Executive Safety Assessment STOP & READ: Before handling this compound for disposal, you must distinguish its chemical nature from other "lithium" compounds. Chemical Nature: This is a lithium salt of a carboxyli...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Assessment

STOP & READ: Before handling this compound for disposal, you must distinguish its chemical nature from other "lithium" compounds.

  • Chemical Nature: This is a lithium salt of a carboxylic acid (carboxylate), not an organolithium reagent (like n-Butyllithium).

  • Reactivity Profile: It is generally stable under ambient conditions and is not pyrophoric . It does not require the extreme quenching protocols used for alkyl-lithiums.

  • Primary Hazards:

    • Acute Toxicity (Oral): Harmful if swallowed (due to Lithium content).[1]

    • Irritation: Causes skin, eye, and respiratory irritation (H315, H319, H335).

    • Environmental: Potential aquatic toxicity; do not release into drains.[2]

Part 2: Physicochemical Characterization for Waste Profiling

To properly categorize this waste for your facility's hazardous waste contractor, use the following profile derived from the parent acid [2-(pyridazin-4-yl)acetic acid] and general lithium salts.

PropertySpecificationOperational Implication
CAS Number 1217295-84-5Unique identifier for waste manifests.
Molecular Formula

Nitrogen content requires incineration with scrubber (NOx control).
Physical State Solid (Powder)Dust generation is a primary inhalation risk during transfer.
Solubility Soluble in water/polar solventsCan be disposed of in aqueous waste streams if dissolved.
RCRA Status Not P- or U-listedLikely "Non-Regulated" unless mixed with solvents, but best practice is to manage as Hazardous Waste due to Lithium.
Incompatibilities Strong Oxidizers, Strong AcidsDo not commingle with Nitric Acid or Peroxides in waste containers.
Part 3: Disposal Decision Logic (Visualized)

The following decision tree outlines the correct workflow for disposing of Lithium 2-(pyridazin-4-yl)acetate based on its state (Solid vs. Liquid).

Disposal_Workflow Start Waste: Lithium 2-(pyridazin-4-yl)acetate State_Check Determine Physical State Start->State_Check Solid Pure Solid / Powder State_Check->Solid Liquid Solution / Reaction Mix State_Check->Liquid Solid_Pack Pack in Wide-Mouth Jar (Label: Toxic Solid) Solid->Solid_Pack Solvent_Check Identify Solvent Liquid->Solvent_Check Aqueous Aqueous (Water/Buffer) Solvent_Check->Aqueous Organic Organic (DMSO, MeOH, etc.) Solvent_Check->Organic Aq_Adjust Check pH (Adjust to 6-9) Aqueous->Aq_Adjust Org_Waste Flammable/Organic Waste Stream Organic->Org_Waste Lab_Pack Lab Pack for Incineration Solid_Pack->Lab_Pack Preferred Method Aq_Waste Aqueous Waste Stream (Heavy Metals/Lithium) Aq_Adjust->Aq_Waste Aq_Waste->Lab_Pack Org_Waste->Lab_Pack

Figure 1: Decision tree for the segregation and disposal of Lithium 2-(pyridazin-4-yl)acetate waste streams.

Part 4: Step-by-Step Disposal Protocols
Protocol A: Disposal of Pure Solid (Expired or Surplus)

Objective: Isolate the solid to prevent dust inhalation and environmental leaching.

  • PPE Required: Nitrile gloves, safety goggles, and a lab coat. If handling >10g of fine powder outside a fume hood, use an N95 dust mask.

  • Container Selection: Use a clear, wide-mouth HDPE (High-Density Polyethylene) or glass jar with a screw-top lid.

  • Transfer:

    • Place the waste container inside a fume hood.

    • Transfer the solid using a spatula or funnel. Do not pour directly from a height to avoid dusting.

    • Wipe the threads of the jar with a damp Kimwipe to ensure a tight seal. Dispose of the Kimwipe in the same container.

  • Labeling:

    • Affix a hazardous waste label.

    • Chemical Name: "Lithium 2-(pyridazin-4-yl)acetate".[3][4]

    • Hazards: Check "Toxic" and "Irritant".

    • Constituents: "Lithium salts, Organic solid".

  • Storage: Store in the "Solid Waste" satellite accumulation area until pickup.

Protocol B: Disposal of Solutions (Reaction Mixtures)

Objective: Prevent inadvertent reactions in the waste drum.

  • Segregation:

    • Organic Solvents: If the compound is dissolved in methanol, DMSO, or DMF, dispose of it in the Organic/Flammable Waste container. The lithium concentration is usually low enough to be accepted by standard incineration streams.

    • Aqueous Solutions: If dissolved in water/buffer, check the pH. If acidic, neutralize to pH 6-9 using Sodium Bicarbonate before adding to the Aqueous Waste container.

  • Compatibility Check: Ensure the waste container does not contain strong acids (e.g., concentrated HCl, H₂SO₄). While this salt is stable, mixing lithium salts with strong acids can generate heat or precipitate the parent acid.

Protocol C: Empty Container Management
  • Triple Rinse: Triple rinse the empty original bottle with a suitable solvent (water or methanol).

  • Rinsate Disposal: Pour the rinsate into the appropriate liquid waste container (see Protocol B).

  • Defacing: Deface the original label using a marker.

  • Disposal: Discard the clean, defaced container in the regular glass/plastic trash (unless your facility requires all chemical bottles to be treated as glass waste).

Part 5: Emergency Procedures (Spills)

In the event of a spill during transport to the waste area:

  • Isolate: Evacuate the immediate area if dust is airborne.[5]

  • PPE: Don gloves, goggles, and a dust mask/respirator.

  • Containment:

    • Solid Spill: Cover with wet paper towels to suppress dust. Scoop up the wet material and place it in a waste jar.

    • Liquid Spill: Absorb with vermiculite or standard spill pads.

  • Decontamination: Wipe the surface with water and soap. The compound is water-soluble and cleans up easily.

  • Reporting: Report the spill to your EHS officer, specifically mentioning the presence of Lithium , as this may trigger specific reporting thresholds in some jurisdictions.

References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 73553847, Lithium 2-(pyridazin-4-yl)acetate. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261. Retrieved from [Link]

Sources

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